Product packaging for SKI-349(Cat. No.:)

SKI-349

Cat. No.: B3748257
M. Wt: 385.4 g/mol
InChI Key: OWBQCPZBRPKYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SKI-349 is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound {4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone is 385.10962727 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O4S B3748257 SKI-349

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-24-13-7-5-12(6-8-13)21-19-22-18(20)17(27-19)16(23)11-4-9-14(25-2)15(10-11)26-3/h4-10H,20H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBQCPZBRPKYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SKI-349: A Dual-Action Inhibitor Targeting Core Cancer Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of SKI-349 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an innovative small molecule inhibitor demonstrating significant potential as an anti-cancer therapeutic. This document provides a comprehensive overview of its mechanism of action, focusing on its dual-targeting capabilities. This compound concurrently inhibits sphingosine kinases 1 and 2 (SphK1/2) and disrupts microtubule polymerization, leading to synergistic cancer cell death. This guide details the molecular pathways affected by this compound, summarizes its cytotoxic efficacy, and provides methodologies for key experimental procedures to facilitate further research and development.

Core Mechanism of Action: A Two-Pronged Assault

This compound exerts its anti-neoplastic effects through two distinct but complementary mechanisms:

  • Inhibition of Sphingosine Kinases (SphK1/2): this compound is a potent dual inhibitor of both SphK1 and SphK2.[1][2][3] These enzymes are critical regulators of the sphingolipid rheostat, controlling the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival signaling molecule sphingosine-1-phosphate (S1P). By inhibiting SphK1/2, this compound disrupts this balance, leading to an accumulation of ceramide and a depletion of S1P.[2][4] This shift is pivotal in inducing apoptosis and inhibiting pro-survival signaling pathways.

  • Disruption of Microtubule Polymerization: In addition to its effects on sphingolipid metabolism, this compound also functions as a microtubule disrupting agent (MDA).[3] This action leads to the arrest of the mitotic spindle assembly checkpoint, ultimately inducing cell cycle arrest and apoptosis.[3] This dual-action distinguishes this compound from other SphK inhibitors and contributes to its enhanced cytotoxic potency.

Impact on Key Oncogenic Signaling Pathways

The dual inhibitory functions of this compound result in the modulation of several critical signaling pathways that are often dysregulated in cancer.

Suppression of the AKT/mTOR Signaling Cascade

A primary consequence of SphK inhibition by this compound is the downregulation of the PI3K/AKT/mTOR pathway.[1][2][4] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. By reducing the levels of S1P, a known activator of AKT, this compound effectively dampens this pro-survival signaling cascade.[1][4] This leads to decreased phosphorylation of AKT and mTOR, key components of the pathway.[1][2][4]

SKI349 This compound SphK1_2 SphK1/2 SKI349->SphK1_2 inhibition S1P S1P SphK1_2->S1P AKT AKT S1P->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation

This compound inhibits the SphK1/2-S1P-AKT-mTOR signaling pathway.
Modulation of Stress and Apoptotic Pathways

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular response to stress that can lead to apoptosis.[2] Concurrently, the accumulation of ceramide resulting from SphK inhibition directly promotes apoptosis.

Downregulation of BRD4 and its Dependent Genes

Further studies in NSCLC have revealed that this compound can decrease the expression of bromodomain-containing protein 4 (BRD4).[2] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including Myc, cyclin D1, and Klf4. By downregulating BRD4, this compound can suppress the expression of these pivotal drivers of cancer cell proliferation and survival.[2]

SKI349 This compound BRD4 BRD4 SKI349->BRD4 decreases expression Oncogenes Myc, Cyclin D1, Klf4 BRD4->Oncogenes promotes transcription Proliferation Cell Proliferation Oncogenes->Proliferation

This compound downregulates BRD4 and its target oncogenes.

Quantitative Data on the Efficacy of this compound

This compound demonstrates potent cytotoxic effects across various cancer cell lines. While a comprehensive IC50 table is not yet publicly available, studies have highlighted its efficacy at low micromolar and potentially nanomolar concentrations. Its predecessor, SKI-178, exhibited IC50 values ranging from 0.1 to 1.8 μM, and this compound is reported to have "log-fold enhancements" in cytotoxic potency.[3]

Table 1: Observed Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeConcentrationObserved EffectsReference(s)
Huh7Hepatocellular Carcinoma1, 2, 4, 8 µMDose-dependent decrease in cell viability and proliferation; increased apoptosis; decreased invasion; inhibition of p-AKT and p-mTOR.[1][2]
Hep3BHepatocellular Carcinoma1, 2, 4, 8 µMDose-dependent decrease in cell viability and proliferation; increased apoptosis; decreased invasion; inhibition of p-AKT and p-mTOR.[1][2]
Primary NSCLC cellsNon-Small Cell Lung Cancer5 µMInhibition of cell proliferation, migration, and viability; induction of apoptosis; inactivation of AKT/mTOR; activation of JNK; decreased BRD4 expression.[2]

Table 2: Synergistic Effects of this compound with Sorafenib in Hepatocellular Carcinoma

Cell LineCombinationEffectReference(s)
Huh7This compound (1, 2, 4, 8 µM) + Sorafenib (2.5, 5, 10, 20 µM)Synergistic cytotoxic effects.[1]
Hep3BThis compound (1, 2, 4, 8 µM) + Sorafenib (2.5, 5, 10, 20 µM)Synergistic cytotoxic effects.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Cell Viability Workflow (MTT) A Seed Cells (96-well plate) B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F

Workflow for the MTT-based cell viability assay.
Western Blot Analysis for Signaling Proteins

This protocol details the detection of key proteins in the AKT/mTOR pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Sphingosine Kinase Activity Assay

This protocol is based on the use of a commercial kit, such as the Sphingosine Kinase Activity Assay Kit from Echelon Biosciences.

  • Cell Lysate Preparation: Prepare cell lysates according to the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the cell lysate, sphingosine substrate, and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • ATP Detection: Add an ATP detection reagent to the wells. The luminescent signal is inversely proportional to the amount of ATP consumed by SphK, and therefore, to the SphK activity.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the SphK activity relative to a control.

Conclusion

This compound is a promising anti-cancer agent with a unique dual mechanism of action that involves the inhibition of both sphingosine kinases and microtubule polymerization. This multifaceted approach leads to the disruption of key oncogenic signaling pathways, including the AKT/mTOR cascade, and the induction of apoptosis and cell cycle arrest. The potent and synergistic effects of this compound, particularly in combination with other targeted therapies, warrant further investigation and position it as a strong candidate for preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued exploration of this compound and other dual-targeting inhibitors in oncology research.

References

Dual-Action Inhibitor SKI-349: A Technical Guide to Sphingosine Kinase 1/2 and Microtubule Assembly Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-349 is a novel small molecule inhibitor demonstrating a dual mechanism of action through the potent and simultaneous inhibition of sphingosine kinase 1 and 2 (SphK1/2) and the disruption of microtubule polymerization. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visualizing its mechanisms of action and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Sphingosine kinases (SphK) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid. The two isoforms, SphK1 and SphK2, are implicated in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of the SphK/S1P signaling axis is a hallmark of various cancers, making these kinases attractive therapeutic targets. This compound has emerged as a significant advancement over its predecessor, SKI-178, exhibiting enhanced inhibitory effects and cytotoxic potency.[1] This guide delves into the technical details of this compound's inhibitory profile and its effects on cellular function.

Quantitative Inhibitory and Cytotoxic Profile

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueAssay TypeReference
Sphingosine Kinase 1 (SphK1)~3 µMIn vitro SphK Activity AssayHengst JA, et al. 2020
β-tubulin Target Engagement~25 nMIsothermal Dose-Response Cellular Thermal Shift Assay (ITDRFCETSA)Hengst JA, et al. 2020

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueAssay TypeReference
HL-60Acute Myeloid Leukemia22 nMMTT Assay (48 hrs)Hengst JA, et al. 2020
Huh7Hepatocellular CarcinomaConcentration-dependent decrease in viability (1-8 µM)CCK-8 AssayChen L, et al. 2023
Hep3BHepatocellular CarcinomaConcentration-dependent decrease in viability (1-8 µM)CCK-8 AssayChen L, et al. 2023
pNSCLC-1Non-Small Cell Lung CancerSignificant viability reduction at 1-10 µMCCK-8 AssayXue Y, et al. 2022

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through two distinct but synergistic mechanisms: the inhibition of the SphK/S1P signaling pathway and the disruption of microtubule dynamics.

Inhibition of the Sphingosine Kinase Pathway

By inhibiting both SphK1 and SphK2, this compound blocks the conversion of sphingosine to the pro-survival signaling molecule S1P. This leads to a decrease in S1P levels and a concurrent increase in the pro-apoptotic sphingolipid, ceramide. The reduction in S1P signaling attenuates downstream pro-survival pathways, including the AKT/mTOR cascade.

SphK_Pathway Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P ATP to ADP Cer Ceramide Apoptosis Apoptosis Cer->Apoptosis AKT_mTOR AKT/mTOR Pathway S1P->AKT_mTOR SphK1_2 SphK1 / SphK2 SphK1_2->S1P SKI_349 This compound SKI_349->SphK1_2 Inhibition Proliferation Cell Proliferation & Survival AKT_mTOR->Proliferation

Caption: this compound inhibits SphK1/2, blocking S1P production and downstream AKT/mTOR signaling.

Disruption of Microtubule Polymerization

This compound also functions as a microtubule disrupting agent (MDA). It binds to β-tubulin, interfering with the polymerization of microtubules. This disruption of the microtubule network leads to mitotic spindle assembly checkpoint arrest and ultimately induces apoptosis.

Microtubule_Pathway Tubulin α/β-tubulin dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Spindle Assembly Checkpoint Arrest Microtubules->Mitotic_Arrest SKI_349 This compound SKI_349->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound disrupts microtubule polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Sphingosine Kinase Activity Assay

This protocol is adapted from the study by Chen L, et al. (2023) and is representative of methods used to determine SphK1/2 inhibition.

SphK_Assay_Workflow Start Start: Prepare Cell Lysates Add_Reagents Add Cell Lysate, ATP, and Sphingosine Solution to 96-well plate Start->Add_Reagents Incubate_1hr Incubate for 1 hour at room temperature Add_Reagents->Incubate_1hr Add_Detector Add ATP Detector Incubate_1hr->Add_Detector Incubate_10min Incubate for 10 minutes at room temperature Add_Detector->Incubate_10min Measure_Luminescence Measure Luminescence at 550 nm Incubate_10min->Measure_Luminescence

Caption: Workflow for the in vitro sphingosine kinase activity assay.

Protocol Details:

  • Cell Lysis: Huh7 and Hep3B cells are lysed using the reaction buffer provided in a commercial Sphingosine Kinase Activity Assay kit.

  • Reaction Setup: In a 96-well plate, 10 µL of cell lysis buffer, 20 µL of adenosine 5´-triphosphate (ATP), and 10 µL of sphingosine solution are combined.

  • Incubation: The reaction mixture is incubated for 1 hour at room temperature to allow for the enzymatic reaction to proceed.

  • Detection: 40 µL of ATP Detector is added to the wells, and the plate is incubated for an additional 10 minutes at room temperature.

  • Measurement: The luminescence is measured at 550 nm using a microplate reader. The decrease in ATP, which is proportional to SphK activity, is quantified.

  • Inhibitor Testing: To determine the IC50 value of this compound, the assay is performed with varying concentrations of the inhibitor, and the results are compared to a vehicle control.

Whole Cell Microtubule Polymerization Assay

This protocol is based on the methodology described by Hengst JA, et al. (2020).

Protocol Details:

  • Cell Treatment: MOLM-13 cells are treated with either this compound, a known microtubule destabilizer (e.g., Vincristine), a known microtubule stabilizer (e.g., Paclitaxel), or a vehicle control for a specified period.

  • Cell Lysis and Fractionation: After treatment, cells are lysed in a microtubule-stabilizing buffer. The cell lysates are then centrifuged to separate the soluble (unpolymerized) tubulin fraction from the insoluble (polymerized) microtubule fraction.

  • Protein Quantification: The amount of tubulin in both the soluble and insoluble fractions is quantified by Western blotting using an antibody specific for β-tubulin.

  • Analysis: The ratio of polymerized to unpolymerized tubulin is calculated for each treatment condition. A decrease in this ratio in this compound-treated cells compared to the control indicates microtubule disruption.

Cellular Thermal Shift Assay (CETSA) for β-tubulin Target Engagement

This protocol is based on the methodology described by Hengst JA, et al. (2020) to confirm direct binding of this compound to β-tubulin in intact cells.

CETSA_Workflow Start Start: Treat HEK-293 cells with this compound or vehicle Heat_Shock Apply Heat Shock at varying temperatures Start->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect Supernatant (soluble protein fraction) Centrifugation->Collect_Supernatant Western_Blot Analyze soluble β-tubulin by Western Blot Collect_Supernatant->Western_Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Details:

  • Cell Treatment: HEK-293 cells are treated with this compound or a vehicle control.

  • Heat Treatment: The treated cells are subjected to a range of temperatures. The binding of a ligand (this compound) to its target protein (β-tubulin) can increase the thermal stability of the protein.

  • Cell Lysis and Fractionation: Following the heat shock, cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Protein Detection: The amount of soluble β-tubulin remaining in the supernatant at each temperature is determined by Western blotting.

  • Isothermal Dose-Response (ITDRFCETSA): To determine the IC50 of target engagement, cells are treated with a range of this compound concentrations and heated at a single, optimized temperature. The concentration of this compound that results in a 50% increase in soluble β-tubulin is the IC50 for target engagement.

Conclusion

This compound is a promising dual-action inhibitor that targets both the oncogenic SphK/S1P signaling pathway and the critical cellular machinery of microtubule dynamics. This unique polypharmacological profile offers a multi-pronged attack on cancer cell proliferation and survival. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound in various malignancies. The detailed methodologies and visual representations of the underlying mechanisms are intended to empower researchers to effectively design and execute studies that will further elucidate the full potential of this novel anti-cancer agent.

References

In-Depth Technical Guide: SKI-349, a Dual-Targeted Inhibitor of Microtubule Polymerization and Sphingosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKI-349 is a novel small molecule inhibitor demonstrating a unique dual-targeted mechanism of action against two critical cellular targets: microtubule polymerization and sphingosine kinases (SphK1/2).[1][2][3] This synergistic inhibition leads to potent cytotoxic effects in various cancer cell lines, positioning this compound as a promising candidate for further therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its inhibition of microtubule polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular consequences.

Core Mechanism of Action: Dual Inhibition

This compound's potent anti-cancer activity stems from its ability to simultaneously disrupt two distinct cellular processes:

  • Microtubule Polymerization Inhibition: this compound acts as a microtubule destabilizing agent, binding to β-tubulin and inhibiting the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in mitotic arrest and apoptosis.

  • Sphingosine Kinase (SphK) Inhibition: this compound also inhibits both isoforms of sphingosine kinase, SphK1 and SphK2.[1][2] These enzymes are critical for the production of the pro-survival signaling lipid, sphingosine-1-phosphate (S1P). Inhibition of SphK leads to a decrease in S1P levels and an accumulation of pro-apoptotic ceramides, further contributing to cell death.[1][4]

This dual-targeting approach offers a powerful strategy to overcome potential resistance mechanisms and enhance therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's inhibitory activities.

ParameterCell Line/SystemValueReference
Microtubule Polymerization Inhibition
IC₅₀ for β-tubulin Target EngagementWhole Cells~25 nM[1]
Effective Concentration for Microtubule DisruptionMOLM-13 Cells500 nM[1]
Sphingosine Kinase Inhibition
IC₅₀ for SphK1in vitro~3 µM[1]
IC₅₀ for SphK1 & SphK2 Target EngagementWhole Cells~60 nM[1]
Cytotoxicity
Effective Concentration for Apoptosis InductionHuman AML Cell LinesNot Specified[1]
Treatment Concentrations in HCC Cell LinesHuh7 and Hep3B1, 2, 4, 8 µM[5][6]
Treatment Concentration in NSCLC CellspNSCLC-15 µM[7][8]

Table 1: Summary of this compound Quantitative Data

Experimental Protocols

This section details the methodologies for key experiments used to characterize the microtubule polymerization inhibition by this compound.

Whole-Cell Microtubule Polymerization Assay

This assay assesses the effect of this compound on the microtubule network within intact cells.

Protocol:

  • Cell Culture: Culture MOLM-13 cells in appropriate media and conditions.

  • Treatment: Treat cells with this compound (e.g., 500 nM), a positive control for microtubule destabilization (e.g., Vincristine, 200 nM), a positive control for microtubule stabilization (e.g., Paclitaxel, 100 nM), and a vehicle control (DMSO) for 18 hours.

  • Lysis and Fractionation: Lyse the cells to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.

  • Western Blotting: Analyze the amount of tubulin in each fraction by Western blotting using an anti-β-tubulin antibody.

  • Quantification: Densitometrically quantify the bands to determine the ratio of polymerized to unpolymerized tubulin. A decrease in the polymerized fraction indicates microtubule disruption.

Cellular Thermal Shift Assay (CETSA) for β-tubulin Target Engagement

CETSA is used to demonstrate the direct binding of this compound to its intracellular target, β-tubulin.

Protocol:

  • Cell Treatment: Treat intact HEK-293 cells with various concentrations of this compound.

  • Heating: Heat the cell lysates to a range of temperatures. The binding of this compound is expected to alter the thermal stability of β-tubulin.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blotting: Analyze the supernatant for soluble β-tubulin by Western blotting.

  • Data Analysis: Plot the amount of soluble β-tubulin as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct target engagement. The isothermal dose-response format (ITDRF CETSA) can be used to determine the IC₅₀ for target engagement.[1]

Immunofluorescence Staining of Microtubules

This technique visualizes the effects of this compound on the microtubule cytoskeleton.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or other cancer cell lines) on coverslips and allow them to adhere.

  • Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.

  • Fixation: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

  • Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α- or β-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and formation of aberrant structures are indicative of microtubule destabilization.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental procedures related to this compound.

SKI349_Mechanism cluster_SKI349 This compound cluster_targets Cellular Targets cluster_effects Cellular Effects SKI349 This compound Tubulin β-Tubulin SKI349->Tubulin SphK SphK1/2 SKI349->SphK MT_disruption Microtubule Polymerization Inhibition Tubulin->MT_disruption S1P_decrease ↓ S1P ↑ Ceramide SphK->S1P_decrease G2M_arrest G2/M Cell Cycle Arrest MT_disruption->G2M_arrest Akt_mTOR_inhibition Akt/mTOR Pathway Inhibition S1P_decrease->Akt_mTOR_inhibition CDK1_activation CDK1 Activation G2M_arrest->CDK1_activation Apoptosis Apoptosis Akt_mTOR_inhibition->Apoptosis Bcl2_phos Bcl-2 Phosphorylation (Inactivation) CDK1_activation->Bcl2_phos Bcl2_phos->Apoptosis

Figure 1: Dual-Target Mechanism of Action of this compound.

Tubulin_Polymerization_Assay start Start: Cancer Cell Culture treatment Treat with this compound (and controls) start->treatment lysis Cell Lysis treatment->lysis fractionation Centrifugation to Separate Soluble & Polymerized Tubulin lysis->fractionation soluble Supernatant: Soluble Tubulin fractionation->soluble pellet Pellet: Polymerized Tubulin fractionation->pellet western Western Blot for β-tubulin soluble->western pellet->western analysis Densitometric Analysis: Ratio of Polymerized/Soluble Tubulin western->analysis end End: Assess Microtubule Disruption analysis->end

Figure 2: Workflow for Whole-Cell Microtubule Polymerization Assay.

Immunofluorescence_Workflow start Start: Cells on Coverslips treatment Treat with this compound start->treatment fixation Fixation treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (anti-tubulin) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Counterstain (DAPI) & Mount secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging end End: Visualize Microtubule Network imaging->end

Figure 3: Experimental Workflow for Immunofluorescence Staining of Microtubules.

Conclusion

This compound represents a significant advancement in the development of dual-targeted cancer therapeutics. Its ability to concurrently inhibit microtubule polymerization and sphingosine kinase activity provides a multifaceted attack on cancer cell proliferation and survival. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising compound. The unique mechanism of this compound warrants continued exploration to fully elucidate its therapeutic potential across a spectrum of malignancies.

References

The Dual Sphingosine Kinase Inhibitor SKI-349: A Technical Guide to its Downstream Signaling via the Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of SKI-349, a novel dual inhibitor of sphingosine kinase 1 and 2 (SPHK1/2). A significant focus is placed on its downstream effects on the critical Akt/mTOR signaling cascade, a pathway frequently deregulated in cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting SPHK1 and SPHK2, key enzymes in the sphingolipid metabolism pathway.[1][2] This inhibition leads to a decrease in the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an accumulation of the pro-apoptotic lipid ceramide.[3][4] The modulation of this S1P/ceramide rheostat has profound effects on downstream signaling pathways, most notably the suppression of the pro-proliferative and anti-apoptotic Akt/mTOR cascade.[1][3]

Downstream Signaling: Inhibition of the Akt/mTOR Pathway

This compound has been demonstrated to effectively suppress the Akt/mTOR signaling pathway in various cancer cell lines, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).[1][3] The mechanism of this inhibition is believed to be twofold: the reduction in S1P levels, which can no longer activate its receptors to promote Akt signaling, and the accumulation of ceramide, which can activate protein phosphatases that dephosphorylate and inactivate Akt.[1][4]

The key signaling events are outlined in the diagram below:

SKI349_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptor PI3K PI3K S1PR->PI3K Activates GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Activates SKI349 This compound SPHK1_2 SPHK1/2 SKI349->SPHK1_2 Inhibits S1P Sphingosine-1-Phosphate (S1P) SPHK1_2->S1P Produces Ceramide Ceramide SPHK1_2->Ceramide Reduces Accumulation Sphingosine Sphingosine Sphingosine->SPHK1_2 S1P->S1PR Activates PP2A PP2A Ceramide->PP2A Activates Akt Akt PP2A->Akt Inhibits PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K1 p70S6K mTORC1->S6K1 Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes

Caption: this compound inhibits SPHK1/2, leading to reduced S1P and increased ceramide, which in turn suppresses the pro-survival Akt/mTOR signaling pathway.

Quantitative Data on Akt/mTOR Pathway Inhibition

The inhibitory effect of this compound on the Akt/mTOR pathway has been quantified in several studies. The following tables summarize the dose-dependent effects of this compound on the phosphorylation of Akt and mTOR in hepatocellular carcinoma and non-small cell lung cancer cell lines.

Table 1: Effect of this compound on Akt and mTOR Phosphorylation in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineTreatment Concentration (µM)Durationp-Akt/Akt Ratio (Fold Change vs. Control)p-mTOR/mTOR Ratio (Fold Change vs. Control)Reference
Huh7124hDecreasedNot significantly changed[1]
Huh7224hDecreasedDecreased[1]
Huh7424hDecreasedDecreased[1]
Huh7824hDecreasedDecreased[1]
Hep3B224hDecreasedDecreased[1]
Hep3B424hDecreasedDecreased[1]
Hep3B824hDecreasedDecreased[1]

Table 2: Effect of this compound on Akt and S6K1 Phosphorylation in Primary Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment Concentration (µM) | Duration | p-Akt (Ser473) Levels | p-S6K1 (Thr389) Levels | Reference | |---|---|---|---|---| | pNSCLC-1 | 5 | 12h | Largely inhibited | Largely inhibited |[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on the Akt/mTOR signaling pathway.

Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol is a generalized procedure based on standard Western blotting techniques and the information available in the cited literature.[1][3]

Objective: To determine the phosphorylation status of Akt and mTOR in cancer cells following treatment with this compound.

Materials:

  • Cell Lines: Huh7, Hep3B, or primary NSCLC cells.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 2, 4, 8 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them off the plate.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a precast polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

The workflow for this experiment is visualized below:

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection

Caption: A generalized workflow for Western blot analysis to assess protein phosphorylation.

Conclusion

This compound represents a promising therapeutic agent that targets the sphingolipid metabolism and effectively downregulates the Akt/mTOR signaling pathway. The data presented in this guide highlight its potent and dose-dependent inhibitory effects on key nodes of this pathway in cancer cells. The provided experimental protocols offer a foundation for researchers to further investigate the molecular mechanisms of this compound and evaluate its therapeutic potential in various preclinical models. The continued exploration of this compound's impact on downstream signaling will be crucial for its clinical development and potential application in oncology.

References

The Role of SKI-349 in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-349 is a novel and potent dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2), enzymes that catalyze the formation of the pro-survival signaling lipid sphingosine-1-phosphate (S1P). By inhibiting these kinases, this compound disrupts the critical balance between S1P and the pro-apoptotic lipid ceramide, thereby promoting programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the apoptosis-inducing capabilities of this compound, with a focus on its effects in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Core Mechanism of Action

This compound exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of SphK1/2. This inhibition leads to a decrease in intracellular S1P levels and a concomitant accumulation of its precursor, ceramide.[1][2] This shift in the ceramide/S1P ratio is a critical event that triggers downstream signaling cascades culminating in apoptosis.

The core signaling pathway initiated by this compound involves:

  • Inhibition of SphK1/2: this compound directly inhibits the enzymatic activity of both SphK1 and SphK2.[1][2]

  • Ceramide Accumulation: The blockage of sphingosine phosphorylation leads to the accumulation of ceramide, a pro-apoptotic lipid.[1]

  • Inactivation of Akt-mTOR Pathway: this compound treatment leads to the dephosphorylation and inactivation of the pro-survival Akt-mTOR signaling pathway.[1][2]

  • Activation of JNK Pathway: The compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis.[1]

  • Mitochondrial Depolarization: this compound induces depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1][3]

  • Caspase Activation: The apoptotic cascade is executed through the activation of effector caspases, including caspase-3 and caspase-7.[1][3]

  • Downregulation of BRD4: In some cancer types, such as NSCLC, this compound has been observed to decrease the expression of bromodomain-containing protein 4 (BRD4) and its dependent genes like Myc and cyclin D1.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis.

SKI349_Apoptosis_Pathway SKI349 This compound SphK1_2 SphK1 / SphK2 SKI349->SphK1_2 inhibits S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK1_2->S1P produces Ceramide Ceramide (Pro-apoptotic) SphK1_2->Ceramide consumes Akt_mTOR Akt-mTOR Pathway (Pro-survival) S1P->Akt_mTOR activates JNK JNK Pathway (Pro-apoptotic) Ceramide->JNK activates Apoptosis Apoptosis Akt_mTOR->Apoptosis inhibits Mitochondria Mitochondrial Depolarization JNK->Mitochondria Caspases Caspase Activation (Caspase-3, -7) Mitochondria->Caspases Caspases->Apoptosis SKI349_BRD4_Pathway SKI349 This compound BRD4 BRD4 Expression SKI349->BRD4 downregulates BRD4_genes BRD4-Dependent Genes (Myc, Cyclin D1, Klf4) BRD4->BRD4_genes promotes expression of Cell_Growth Cell Growth and Proliferation BRD4_genes->Cell_Growth AnnexinV_Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest stain Resuspend in Binding Buffer Add Annexin V and PI harvest->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

References

The Sphingosine Kinase 1/2 Dual Inhibitor SKI-349: A Technical Overview of its Anti-Tumor Effects in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-349, a novel and potent small molecule inhibitor, demonstrates significant anti-neoplastic activity in non-small cell lung cancer (NSCLC) by dually targeting sphingosine kinase 1 and 2 (SphK1/2). This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The evidence outlined herein establishes this compound as a promising therapeutic candidate for NSCLC, warranting further investigation and development.

Introduction

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. Sphingosine kinases, particularly SphK1 and SphK2, have emerged as critical mediators in cancer progression, promoting cell survival, proliferation, and therapeutic resistance. This compound is a recently developed dual inhibitor of SphK1/2, exhibiting potent cytotoxic effects against various cancer types. This document provides an in-depth analysis of the pre-clinical evidence supporting the efficacy of this compound in NSCLC.

Quantitative Data Summary

The anti-tumor effects of this compound on NSCLC have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on NSCLC Cells

ParameterCell Line(s)ValueReference
IC50 (Cell Viability) pNSCLC-1~5 µM
A549, NCI-H1944Significant inhibition at 1-10 µM
Apoptosis Induction pNSCLC-1Significant increase in TUNEL-positive and Annexin-V-positive cells at 5 µM
Cell Cycle Arrest pNSCLC-1Not explicitly quantified, but noted
Inhibition of Migration pNSCLC-1Significant reduction
Inhibition of Invasion pNSCLC-1Significant reduction

Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model

ParameterValueReference
Animal Model Nude mice with pNSCLC-1 xenografts
Dosage and Administration 10 mg/kg, intraperitoneally, every other day for 14 days
Tumor Growth Inhibition Significant inhibition of NSCLC xenograft growth

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As a dual inhibitor of SphK1/2, its primary mechanism involves the reduction of sphingosine-1-phosphate (S1P) levels and the accumulation of ceramide, which collectively promote apoptosis and inhibit cell survival signals.

Key Signaling Pathways Affected by this compound
  • Akt/mTOR Pathway: this compound treatment leads to the inactivation of the Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.

  • JNK Pathway: The compound induces the activation of the c-Jun N-terminal kinase (JNK) pathway, which is often associated with the cellular stress response and apoptosis.

  • Mitochondrial Apoptosis Pathway: this compound triggers mitochondrial depolarization, a key event in the intrinsic pathway of apoptosis.

SKI349_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SphK1_2 SphK1/2 S1P S1P SphK1_2->S1P Produces SKI349 This compound SKI349->SphK1_2 Inhibits Ceramide Ceramide SKI349->Ceramide Increases Mitochondria Mitochondria SKI349->Mitochondria Depolarizes Akt_mTOR Akt/mTOR Pathway S1P->Akt_mTOR Activates JNK JNK Pathway Ceramide->JNK Activates Apoptosis Apoptosis Akt_mTOR->Apoptosis Inhibits Proliferation Proliferation/ Survival Akt_mTOR->Proliferation Promotes JNK->Apoptosis Induces Mitochondria->Apoptosis Initiates

Fig. 1: Simplified signaling pathway of this compound in NSCLC.

Experimental Protocols

The following sections detail the methodologies employed in the pre-clinical evaluation of this compound's effects on NSCLC.

Cell Culture

Primary human NSCLC cells (pNSCLC-1) and immortalized NSCLC cell lines (A549 and NCI-H1944) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)
  • Seed NSCLC cells in 96-well plates.

  • After cell attachment, treat with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or vehicle control (0.1% DMSO) for the desired duration (e.g., 48 hours).

  • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow A Seed NSCLC cells in 96-well plate B Treat with this compound or vehicle A->B C Incubate for 48 hours B->C D Add CCK-8 solution C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability F->G

Fig. 2: Workflow for the Cell Viability (CCK-8) Assay.
**4.3.

SKI-349 in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. Emerging preclinical evidence highlights SKI-349, a novel dual inhibitor of sphingosine kinase 1 and 2 (SPHK1/2), as a promising therapeutic candidate. This document provides a comprehensive technical guide on the current understanding of this compound's mechanism of action, its effects on HCC cells, and its potential in combination therapies. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1] The molecular pathogenesis of HCC is complex, involving the deregulation of multiple signaling pathways that control cell proliferation, survival, and invasion.[2][3] Sphingosine kinases (SPHKs) and their product, sphingosine-1-phosphate (S1P), have been identified as critical players in cancer progression, promoting cell survival, proliferation, and resistance to therapy.[4] this compound is a potent, dual inhibitor of both SPHK1 and SPHK2, representing a targeted therapeutic strategy against HCC.[1][5] This whitepaper synthesizes the available preclinical data on this compound in the context of HCC treatment.

Mechanism of Action: Targeting the SPHK/S1P Axis

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SPHK1 and SPHK2, thereby reducing the intracellular levels of the pro-survival signaling lipid, S1P.[1] This disruption of the SPHK/S1P axis has been shown to impact downstream signaling pathways crucial for HCC cell survival and proliferation, most notably the AKT/mTOR pathway.[1][6]

Signaling Pathway Diagram

SKI349_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_drug Therapeutic Intervention SPHK1_2 SPHK1/2 S1P S1P SPHK1_2->S1P Catalyzes AKT AKT S1P->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Promotes SKI349 This compound SKI349->SPHK1_2 Inhibits Sorafenib Sorafenib Sorafenib->Proliferation Inhibits Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture HCC Cell Culture (Huh7, Hep3B) Seeding Cell Seeding Cell_Culture->Seeding Treatment Treatment with this compound and/or Sorafenib Seeding->Treatment SPHK_Assay SPHK Activity Assay Treatment->SPHK_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Quantification Data Quantification and Statistical Analysis SPHK_Assay->Data_Quantification Viability_Assay->Data_Quantification Western_Blot->Data_Quantification

References

Unveiling the Architectural Divergence of Sphingosine Kinase Inhibitors: A Comparative Analysis of SKI-178 and SKI-349

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed comparative analysis of the structural and functional differences between two notable sphingosine kinase inhibitors, SKI-178 and SKI-349. Developed for researchers, scientists, and drug development professionals, this document elucidates the core structural modifications that lead to significant differences in their biological activity and therapeutic potential.

Executive Summary

SKI-178 and this compound are both potent inhibitors of sphingosine kinases (SphK), enzymes that play a critical role in cancer cell proliferation and survival. However, this compound, a structural analog of SKI-178, was developed through targeted modification of the linker region, resulting in enhanced inhibitory activity and a broader mechanism of action. This guide will dissect the key structural distinctions, compare their inhibitory profiles, and present the downstream signaling consequences of these molecular differences.

Structural and Physicochemical Properties

The primary structural difference between SKI-178 and this compound lies in their core heterocyclic scaffold and the nature of the linker connecting the two substituted phenyl rings. SKI-178 is built upon a pyrazole-carbohydrazide core. In contrast, this compound incorporates a more complex 4-amino-2-((4-methoxyphenyl)amino)thiazol-5-yl)methanone structure. This fundamental change in the central ring system and its substituents directly impacts the molecule's three-dimensional conformation and its interaction with target proteins.

PropertySKI-178This compound
Chemical Formula C21H22N4O4C19H19N3O4S[1]
Molecular Weight 394.42 g/mol 385.44 g/mol [1]
Core Structure Pyrazole-carbohydrazide4-amino-2-((4-methoxyphenyl)amino)thiazole-5-yl)methanone

Comparative Biological Activity

The structural modifications in this compound translate to a significant enhancement in its biological activity compared to its predecessor, SKI-178.

ParameterSKI-178This compound
Target(s) SphK1 and SphK2[2][3]SphK1/2 and Microtubule Assembly[4]
IC50 (Cancer Cell Lines) 0.1 - 1.8 µM[2]Log-fold enhancement in cytotoxic potency compared to SKI-178[5]
SphK1 Inhibition (Ki) 1.33 µM[6]Log-fold enhancement in SphK inhibition compared to SKI-178[5]
SphK2 Inhibition (IC50) > 25 µM[6]Dual inhibitor of SphK1/2[4][7]

Mechanistic Differences and Signaling Pathways

The divergence in the core structure of this compound not only enhances its potency against sphingosine kinases but also introduces a novel mechanism of action: the inhibition of microtubule polymerization. This dual-targeting capability represents a significant evolution from the more specific SphK inhibition of SKI-178.

SKI-178 Signaling Pathway

SKI-178 primarily exerts its cytotoxic effects by inhibiting SphK1 and, to a lesser extent, SphK2. This leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and an increase in pro-apoptotic ceramides. The downstream consequence is the induction of apoptosis, which has been shown to be dependent on Cyclin-dependent kinase 1 (CDK1).[2]

G SKI-178 Signaling Pathway SKI178 SKI-178 SphK1 SphK1 SKI178->SphK1 Inhibits SphK2 SphK2 SKI178->SphK2 Inhibits (weaker) S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Produces Ceramide Ceramide SphK1->Ceramide Reduces Apoptosis Apoptosis S1P->Apoptosis Inhibits Ceramide->Apoptosis Induces CDK1 CDK1 CDK1->Apoptosis Mediates

Caption: SKI-178 inhibits SphK1/2, leading to apoptosis.

This compound Signaling Pathway

This compound retains the SphK1/2 inhibitory activity of its parent compound but with greater potency.[5] Additionally, its ability to inhibit microtubule assembly introduces a second, synergistic mechanism of cytotoxicity. This dual action leads to the inactivation of the pro-survival Akt-mTOR signaling pathway and the activation of JNK, culminating in apoptosis and the suppression of cell proliferation and invasion.[1][4][7]

G This compound Dual-Targeting Pathway SKI349 This compound SphK1_2 SphK1/2 SKI349->SphK1_2 Inhibits Microtubules Microtubule Assembly SKI349->Microtubules Inhibits Akt_mTOR Akt-mTOR Pathway SKI349->Akt_mTOR Inhibits JNK JNK Pathway SKI349->JNK Activates S1P S1P SphK1_2->S1P Produces CellCycle Cell Cycle Arrest Microtubules->CellCycle Regulates S1P->Akt_mTOR Activates Apoptosis Apoptosis Akt_mTOR->Apoptosis Inhibits JNK->Apoptosis Induces

Caption: this compound dually inhibits SphK1/2 and microtubules.

Experimental Protocols

A detailed understanding of the methodologies used to characterize these inhibitors is crucial for reproducing and building upon these findings.

Sphingosine Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of SKI-178 and this compound against SphK1 and SphK2.

Methodology:

  • Recombinant human SphK1 or SphK2 is incubated with the test compound (SKI-178 or this compound) at varying concentrations in a reaction buffer containing ATP and sphingosine.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The amount of S1P produced is quantified using a competitive ELISA or a radioactive assay with [γ-³²P]ATP.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Ki values are determined using the Cheng-Prusoff equation, requiring IC50 values and the Km of the enzyme for its substrate.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of SKI-178 and this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of SKI-178 or this compound for 24, 48, or 72 hours.

  • Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

  • The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effects of SKI-178 and this compound on key signaling proteins.

Methodology:

  • Cells are treated with the inhibitors for a specified time.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, cleaved PARP).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Logical Progression of Drug Development

The development of this compound from SKI-178 exemplifies a rational drug design approach.

G Drug Development Workflow: SKI-178 to this compound Start Start: Identification of SKI-178 as a SphK Inhibitor SAR Structure-Activity Relationship (SAR) Studies on SKI-178 Start->SAR Linker Focus on Modifying the 'Linker Region' SAR->Linker Synthesis Synthesis of this compound with a Thiazole Core Linker->Synthesis Screening In Vitro Screening: - SphK Inhibition - Cytotoxicity Synthesis->Screening Discovery Discovery of Dual-Targeting: Inhibition of Microtubule Assembly Screening->Discovery InVivo In Vivo Efficacy Studies in AML Models Discovery->InVivo Result Result: this compound with Enhanced Potency and Dual Mechanism InVivo->Result

Caption: Rational design led from SKI-178 to the dual-acting this compound.

Conclusion

The structural evolution from SKI-178 to this compound represents a significant advancement in the development of sphingosine kinase inhibitors. The strategic modification of the linker region, replacing a pyrazole-carbohydrazide with a substituted thiazole core, not only enhanced the inhibitory potency against SphK1 and SphK2 but also introduced a novel microtubule-destabilizing activity. This dual-pronged attack on cancer cell survival pathways makes this compound a more potent and potentially more effective therapeutic agent. This in-depth analysis provides a clear framework for understanding the critical structure-activity relationships that govern the efficacy of this class of inhibitors and can guide future drug discovery efforts in this domain.

References

An In-Depth Technical Guide to the Discovery and Development of SKI-349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-349 is a novel, small-molecule compound that has emerged as a promising anti-cancer agent due to its unique dual-targeting mechanism of action. Developed through the refinement of a preceding compound, SKI-178, this compound demonstrates significantly enhanced potency in both sphingosine kinase (SphK) inhibition and microtubule disruption. This dual action synergistically induces apoptosis in cancer cells, showing efficacy in various cancer models, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols utilized in its characterization.

Discovery and Development

The development of this compound originated from optimization studies of the sphingosine kinase inhibitor (SKI) chemotype, SKI-I. Initial modifications led to the discovery of SKI-178, a dual-targeted inhibitor of both sphingosine kinase isoforms (SphK1 and SphK2) and a microtubule disrupting agent (MDA).[1][2] Building upon the demonstrated efficacy of SKI-178 in AML models, a structure-guided approach was employed to further refine the chemotype by modifying the "linker region" between the substituted phenyl rings.[1][2] This led to the synthesis of this compound, a congener of SKI-178 with log-fold enhancements in both SphK inhibition and cytotoxic potency.[1]

Logical Progression of Development

The development of this compound followed a logical progression from a known inhibitor to a more potent and effective clinical candidate.

This compound Development SKI-I Chemotype SKI-I Chemotype SKI-178 SKI-178 (Dual SphK/MDA Inhibitor) SKI-I Chemotype->SKI-178 Optimization This compound This compound (Enhanced Potency) SKI-178->this compound Structure-Guided Refinement

Caption: Development pipeline of this compound from the initial SKI-I chemotype.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism, simultaneously targeting two critical cellular processes: sphingolipid metabolism and microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1/2)

This compound is a potent inhibitor of both SphK1 and SphK2, enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic precursors, sphingosine and ceramide, and the pro-survival S1P is crucial for cell fate. By inhibiting SphK1 and SphK2, this compound disrupts this balance, leading to an accumulation of pro-apoptotic ceramides and a depletion of pro-survival S1P.

Disruption of Microtubule Polymerization

In addition to its effects on sphingolipid signaling, this compound acts as a microtubule-disrupting agent.[1] It interferes with the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and the induction of the mitotic spindle assembly checkpoint, ultimately triggering apoptosis.[1]

The synergistic effect of these two mechanisms is a key feature of this compound's potent anti-cancer activity.

Signaling Pathways Affected by this compound

This compound Signaling Pathways cluster_0 This compound Dual Inhibition cluster_1 Downstream Effects This compound This compound SphK1/2 SphK1/2 This compound->SphK1/2 Inhibits Microtubules Microtubules This compound->Microtubules Disrupts BRD4 BRD4 This compound->BRD4 Decreases Expression S1P S1P SphK1/2->S1P Decreases Ceramide Ceramide SphK1/2->Ceramide Increases Cell Cycle Arrest Cell Cycle Arrest Microtubules->Cell Cycle Arrest Induces Akt/mTOR Akt/mTOR S1P->Akt/mTOR Inactivates JNK JNK Ceramide->JNK Activates Apoptosis Apoptosis Akt/mTOR->Apoptosis Inhibits JNK->Apoptosis Induces Myc, Cyclin D1 Myc, Cyclin D1 BRD4->Myc, Cyclin D1 Downregulates Cell Cycle Arrest->Apoptosis Leads to In Vitro Evaluation Workflow Start Start Kinase_Assay Sphingosine Kinase Assay (IC50 Determination) Start->Kinase_Assay Tubulin_Assay Microtubule Polymerization Assay Start->Tubulin_Assay Cell_Viability Cell Viability/Cytotoxicity Assays (MTT, etc.) Kinase_Assay->Cell_Viability Tubulin_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (TUNEL, Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Western_Blot Western Blot Analysis (Akt/mTOR, etc.) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot End End Western_Blot->End

References

Methodological & Application

Application Notes and Protocols for SKI-349 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of SKI-349, a dual inhibitor of sphingosine kinase 1/2 (SPHK1/2).[1][2][3] The following protocols are intended to serve as a guide for researchers investigating the anti-proliferative, anti-invasive, and signaling effects of this compound in cancer cell lines.

Overview of this compound

This compound is a potent small molecule inhibitor targeting both SPHK1 and SPHK2.[2] By inhibiting these kinases, this compound disrupts the balance of sphingolipid metabolism, leading to an accumulation of pro-apoptotic ceramides and a reduction in the pro-survival molecule sphingosine-1-phosphate (S1P).[2] This mechanism underlies its observed anti-cancer properties, including the suppression of cell viability, proliferation, and invasion in various cancer models such as hepatocellular carcinoma and non-small cell lung cancer.[4][5] Furthermore, this compound has been shown to modulate the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[4][5]

Key In Vitro Assays for this compound

A series of in vitro assays are essential to elucidate the mechanism of action and efficacy of this compound. These include:

  • Sphingosine Kinase (SPHK) Activity Assay: To directly measure the inhibitory effect of this compound on SPHK1 and SPHK2 activity.

  • Cell Viability Assay (CCK-8): To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

  • Cell Proliferation Assay (EdU): To assess the impact of this compound on DNA synthesis and cell proliferation.

  • Cell Invasion Assay (Transwell): To evaluate the ability of this compound to inhibit the invasive potential of cancer cells.

  • Western Blot Analysis: To investigate the effect of this compound on downstream signaling pathways, particularly the phosphorylation status of AKT and mTOR.

The following sections provide detailed protocols for each of these assays.

Experimental Protocols

Sphingosine Kinase (SPHK) Activity Assay

This protocol is based on the use of a commercial Sphingosine Kinase Activity Assay kit, such as the one available from Echelon Biosciences, which was utilized in studies involving this compound.[4]

Objective: To quantify the enzymatic activity of SPHK1 and SPHK2 in the presence of varying concentrations of this compound.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Huh7, Hep3B)

  • This compound (dissolved in DMSO)

  • Sphingosine Kinase Activity Assay Kit (e.g., Echelon Biosciences)

  • 96-well plate

  • Luminometer

Procedure:

  • Cell Lysis:

    • Culture Huh7 or Hep3B cells to 80-90% confluency.

    • Treat cells with desired concentrations of this compound (e.g., 1, 2, 4, 8 µM) and a vehicle control (DMSO) for 24 hours.[4][5]

    • Collect and lyse the cells using the reaction buffer provided in the assay kit.[4]

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the cell lysate.[4]

    • Add 20 µL of adenosine 5´-triphosphate (ATP) solution and 10 µL of sphingosine solution to each well.[4]

    • Incubate the plate for 1 hour at room temperature.[4]

  • Signal Detection:

    • Add 40 µL of the ATP Detector solution to each well.[4]

    • Incubate for 10 minutes at room temperature.[4]

    • Measure the luminescence at 550 nm using a microplate reader.[4]

Data Presentation:

This compound Conc. (µM)Relative SPHK1 Activity (%)Relative SPHK2 Activity (%)
0 (Control)100100
1ValueValue
2ValueValue
4ValueValue
8ValueValue
Note: Values are to be determined experimentally and expressed as a percentage relative to the vehicle control.

Experimental Workflow:

SPHK_Activity_Assay cluster_prep Cell Preparation cluster_assay Kinase Reaction cluster_detection Detection cell_culture Culture Cells treatment Treat with this compound cell_culture->treatment lysis Lyse Cells treatment->lysis plate_setup Add Lysate, ATP, & Sphingosine to Plate lysis->plate_setup incubation Incubate 1 hr at RT plate_setup->incubation add_detector Add ATP Detector incubation->add_detector read_luminescence Read Luminescence (550 nm) add_detector->read_luminescence

Workflow for SPHK Activity Assay.
Cell Viability Assay (CCK-8)

Objective: To measure the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., Huh7, Hep3B)

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed approximately 5,000 cells per well in 100 µL of culture medium in a 96-well plate.[6][7]

    • Incubate for 24 hours at 37°C, 5% CO2.[6][7]

  • Treatment:

    • Add 10 µL of various concentrations of this compound (e.g., 1, 2, 4, 8 µM) to the respective wells.[4] Include a vehicle control (DMSO).

    • Incubate for an appropriate duration (e.g., 24, 48, or 72 hours).[7]

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 solution to each well.[4][6][7]

    • Incubate for 1-4 hours at 37°C.[6][7]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[4][6][7]

Data Presentation:

This compound Conc. (µM)Cell Viability (%)
0 (Control)100
1Value
2Value
4Value
8Value
Note: Values are to be determined experimentally and expressed as a percentage relative to the vehicle control.
Cell Proliferation Assay (EdU Staining)

Objective: To determine the effect of this compound on DNA synthesis as a measure of cell proliferation.

Materials:

  • Cancer cell lines (e.g., Huh7, Hep3B)

  • This compound (dissolved in DMSO)

  • EdU (5-ethynyl-2´-deoxyuridine) staining kit (e.g., Beyotime, Thermo Fisher Scientific)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment and EdU Labeling:

    • Culture cells on coverslips or in appropriate plates.

    • Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).

    • Add 10 µM EdU reagent to the culture medium and incubate for 2 hours at 37°C.[4]

  • Fixation and Permeabilization:

    • Wash the cells and fix with 3.7-4% formaldehyde or paraformaldehyde for 15 minutes.[4][8][9]

    • Wash again and permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.[8][9]

  • Click-iT® Reaction:

    • Wash the cells.

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[9]

  • Nuclear Staining and Imaging:

    • Wash the cells.

    • Stain the cell nuclei with Hoechst 33342.[4]

    • Image the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Data Presentation:

This compound Conc. (µM)EdU Positive Cells (%)
0 (Control)Value
2Value
4Value
8Value
Note: Values are to be determined experimentally.
Cell Invasion Assay (Transwell)

Objective: To assess the inhibitory effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Cancer cell lines (e.g., Huh7, Hep3B)

  • This compound (dissolved in DMSO)

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free and serum-containing media

  • Crystal violet stain

Procedure:

  • Preparation of Inserts:

    • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Starve the cells in serum-free medium for 12-24 hours.

    • Resuspend the cells in serum-free medium containing different concentrations of this compound.

    • Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts.

  • Invasion:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours to allow for cell invasion.

  • Fixation and Staining:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde.

    • Stain the cells with 0.1% crystal violet for 10-20 minutes.

  • Quantification:

    • Wash the inserts and allow them to dry.

    • Count the number of stained, invaded cells in several random fields under a microscope.

Data Presentation:

This compound Conc. (µM)Number of Invading Cells
0 (Control)Value
2Value
4Value
8Value
Note: Values are to be determined experimentally.
Western Blot Analysis of AKT/mTOR Signaling

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the AKT/mTOR pathway.

Materials:

  • Cancer cell lines (e.g., Huh7, Hep3B)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

This compound Conc. (µM)p-AKT/AKT Ratiop-mTOR/mTOR Ratio
0 (Control)1.01.0
1ValueValue
2ValueValue
4ValueValue
8ValueValue
Note: Values are to be determined experimentally and expressed as a fold change relative to the vehicle control.

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action:

SKI349_Pathway cluster_sphingo Sphingolipid Metabolism cluster_signal Downstream Signaling sphingosine Sphingosine sphk1_2 SPHK1/2 sphingosine->sphk1_2 s1p Sphingosine-1-Phosphate (S1P) akt AKT s1p->akt Activates sphk1_2->s1p p_akt p-AKT akt->p_akt mtor mTOR p_akt->mtor p_mtor p-mTOR mtor->p_mtor proliferation Cell Proliferation & Survival p_mtor->proliferation ski349 This compound ski349->sphk1_2 Inhibits

This compound inhibits SPHK1/2, leading to reduced S1P and downstream AKT/mTOR signaling.

General In Vitro Assay Workflow:

General_Workflow cluster_assays Perform Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations) start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability (CCK-8) incubation->viability proliferation Cell Proliferation (EdU) incubation->proliferation invasion Cell Invasion (Transwell) incubation->invasion western Western Blot (AKT/mTOR) incubation->western data_analysis Data Analysis & Quantification viability->data_analysis proliferation->data_analysis invasion->data_analysis western->data_analysis end End: Determine Efficacy & Mechanism data_analysis->end

A generalized workflow for in vitro testing of this compound.

References

Application Notes and Protocols: SKI-349 and Sorafenib Combination Therapy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of the synergistic anti-tumor effects of a combination therapy involving SKI-349, a novel sphingosine kinase (SPHK) 1/2 inhibitor, and sorafenib, a multi-kinase inhibitor. The combination has shown significant efficacy in hepatocellular carcinoma (HCC) by suppressing cell viability, proliferation, and invasion, and inducing apoptosis. The underlying mechanism involves the inhibition of the AKT/mTOR signaling pathway. These protocols are intended to guide researchers in the replication and further exploration of these findings.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. Sorafenib is a first-line systemic therapy for advanced HCC, but its efficacy is often limited by resistance.[1] Sorafenib targets multiple kinases, including RAF kinases and receptor tyrosine kinases (VEGFR, PDGFR), to inhibit tumor cell proliferation and angiogenesis.[2][3] Resistance to sorafenib can be mediated by the activation of alternative signaling pathways, such as the PI3K/Akt pathway.[1][4]

This compound is a novel dual inhibitor of sphingosine kinases 1 and 2 (SPHK1/2).[5] SPHK1 and SPHK2 are key enzymes in sphingolipid metabolism, and their activity has been implicated in cancer progression and the regulation of cell survival pathways, including the AKT/mTOR pathway.[5][6] Preclinical studies have demonstrated that combining a SPHK inhibitor with sorafenib can lead to synergistic cytotoxic effects in HCC cells.[7] This combination therapy presents a promising strategy to overcome sorafenib resistance and enhance its therapeutic efficacy.

Signaling Pathways

The combination of this compound and sorafenib targets multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Sorafenib Mechanism of Action

Sorafenib is a multi-kinase inhibitor that blocks the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation.[2][8] It also inhibits receptor tyrosine kinases such as VEGFR and PDGFR, thereby impeding tumor angiogenesis.[2][3]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Ras PDGFR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and receptor tyrosine kinases.

This compound Mechanism of Action and Synergy with Sorafenib

This compound inhibits SPHK1 and SPHK2, leading to a decrease in the production of sphingosine-1-phosphate (S1P). Reduced S1P levels result in the downregulation of the pro-survival AKT/mTOR signaling pathway.[5][6] The combination of this compound and sorafenib results in a dual blockade of key survival and proliferation pathways, leading to a synergistic anti-tumor effect.

Combination_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPHK1_2 SPHK1/2 S1P S1P SPHK1_2->S1P AKT AKT S1P->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival SKI349 This compound SKI349->SPHK1_2 Sorafenib Sorafenib Raf Raf Sorafenib->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound and sorafenib synergistically inhibit AKT/mTOR and RAF/MEK/ERK pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the combination of this compound and sorafenib in the Huh7 and Hep3B hepatocellular carcinoma cell lines.

Table 1: Effect of this compound and Sorafenib Combination on Cell Viability

Cell LineThis compound (µM)Sorafenib (µM)Cell Viability (% of Control)
Huh7 12.5 - 20Concentration-dependent decrease
22.5 - 20Concentration-dependent decrease
42.5 - 20Concentration-dependent decrease
82.5 - 20Concentration-dependent decrease
Hep3B 12.5 - 20Concentration-dependent decrease
22.5 - 20Concentration-dependent decrease
42.5 - 20Concentration-dependent decrease
82.5 - 20Concentration-dependent decrease

Note: A combination index (CI) of less than 1 indicates a synergistic effect.[7]

Table 2: Effect of this compound on Cellular Processes in HCC Cell Lines

Cell LineThis compound (µM)EdU Positive Cells (% of Control)Apoptotic Cells (% of Control)Invasive Cells (% of Control)
Huh7 1 - 8Dose-dependent decreaseDose-dependent increaseDose-dependent decrease
Hep3B 1 - 8Dose-dependent decreaseDose-dependent increaseDose-dependent decrease

Table 3: Effect of this compound on AKT/mTOR Pathway Protein Phosphorylation

Cell LineThis compound (µM)p-AKT/AKT Ratio (Fold Change)p-mTOR/mTOR Ratio (Fold Change)
Huh7 1 - 8Dose-dependent decreaseDose-dependent decrease
Hep3B 2 - 8Dose-dependent decreaseDose-dependent decrease

Experimental Protocols

Experimental Workflow

Experimental_Workflow start Start: HCC Cell Culture (Huh7, Hep3B) treatment Treatment with this compound and/or Sorafenib start->treatment viability Cell Viability Assay (CCK-8) treatment->viability proliferation Proliferation Assay (EdU) treatment->proliferation apoptosis Apoptosis Assay treatment->apoptosis invasion Invasion Assay (Transwell) treatment->invasion western_blot Western Blot Analysis (p-AKT, p-mTOR) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis apoptosis->data_analysis invasion->data_analysis western_blot->data_analysis

Caption: Workflow for investigating this compound and sorafenib combination therapy.

Cell Culture
  • Cell Lines: Human hepatocellular carcinoma cell lines Huh7 and Hep3B.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

This protocol is for determining cell viability after treatment with this compound and/or sorafenib.

  • Materials:

    • 96-well plates

    • HCC cells (Huh7, Hep3B)

    • Complete culture medium

    • This compound and sorafenib stock solutions

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure:

    • Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.[2]

    • Incubate for 24 hours to allow for cell attachment.[2]

    • Prepare serial dilutions of this compound (e.g., 1, 2, 4, 8 µM) and sorafenib (e.g., 2.5, 5, 10, 20 µM) in culture medium.

    • Remove the medium and add 100 µL of medium containing the drugs (single agent or combination) to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.[7][9]

    • Incubate for 1-4 hours at 37°C.[7][9]

    • Measure the absorbance at 450 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU Staining)

This protocol measures DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • Coverslips or 96-well plates

    • HCC cells

    • Complete culture medium

    • This compound

    • EdU (5-ethynyl-2'-deoxyuridine) labeling solution

    • Fixation and permeabilization buffers

    • Click-iT® reaction cocktail (containing a fluorescent azide)

    • Nuclear counterstain (e.g., Hoechst 33342)

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips or in 96-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired duration.

    • Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.[8]

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.[8][10]

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.[8][10]

    • Wash the cells with 3% BSA in PBS.[8]

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.[8]

    • Wash the cells.

    • Counterstain the nuclei with Hoechst 33342.[8]

    • Mount the coverslips or image the plate using a fluorescence microscope.

    • Quantify the percentage of EdU-positive cells.

Transwell Invasion Assay

This protocol assesses the invasive potential of cancer cells.

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Matrigel

    • Serum-free medium

    • Complete culture medium

    • HCC cells

    • This compound

    • Cotton swabs

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Staining solution (e.g., 0.1% crystal violet)

    • Microscope

  • Procedure:

    • Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for 30 minutes to 1 hour to allow for gelling.[3]

    • Harvest and resuspend HCC cells in serum-free medium.

    • Seed 5 x 10^4 cells in 100 µL of serum-free medium containing the desired concentration of this compound into the upper chamber of the inserts.[1]

    • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.[3]

    • Incubate for 24 hours at 37°C.[1][3]

    • Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[1]

    • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.[1][3]

    • Stain the cells with 0.1% crystal violet for 10-15 minutes.[3]

    • Wash the inserts with PBS.

    • Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of AKT and mTOR.

  • Materials:

    • HCC cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) detection reagents

    • Imaging system

  • Procedure:

    • Treat HCC cells with different concentrations of this compound for the specified time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times with TBST for 5 minutes each.[12]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST for 5 minutes each.[12]

    • Detect the protein bands using an ECL detection kit and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.

Conclusion

The combination of this compound and sorafenib represents a promising therapeutic strategy for hepatocellular carcinoma. The provided protocols offer a framework for the in vitro evaluation of this combination therapy. By targeting complementary signaling pathways, this approach has the potential to enhance anti-tumor efficacy and overcome mechanisms of drug resistance. Further in vivo studies are warranted to validate these findings.

References

Application Notes and Protocols for Assessing SKI-349 Efficacy with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-349 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Sphingosine Kinase 1 and 2 (SphK1/2) and microtubule polymerization. Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This pathway is implicated in various cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P axis has been linked to the progression of various cancers.

By inhibiting SphK1/2, this compound disrupts the S1P signaling cascade, which can lead to the suppression of downstream pro-survival pathways such as the AKT/mTOR pathway. The inhibition of microtubule polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This dual-targeting approach makes this compound a promising therapeutic candidate for various malignancies, including hepatocellular carcinoma and non-small cell lung cancer.

These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using common cell viability assays: MTT, XTT, and CellTiter-Glo®.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the proposed mechanism of action for this compound, leading to decreased cell viability.

SKI349_Pathway SKI349 This compound SphK1_2 SphK1/2 SKI349->SphK1_2 Microtubules Microtubule Polymerization SKI349->Microtubules S1P S1P SphK1_2->S1P MitoticArrest Mitotic Arrest Microtubules->MitoticArrest AKT AKT S1P->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis MitoticArrest->Apoptosis

Caption: this compound inhibits SphK1/2 and microtubule polymerization.

Principles of Cell Viability Assays

Cell viability assays are essential tools for assessing the effects of compounds like this compound on cell populations. These assays measure various physiological markers to determine the number of living and healthy cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol. The amount of orange formazan produced is proportional to the number of metabolically active cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, generates a luminescent signal that is proportional to the number of viable cells in culture.

Experimental Workflow

The general workflow for assessing the efficacy of this compound using cell viability assays is outlined below.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Data Acquisition cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere (overnight incubation) cell_seeding->cell_adhesion treatment Treat cells with varying concentrations of this compound cell_adhesion->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation add_reagent Add cell viability assay reagent (MTT, XTT, or CellTiter-Glo) incubation->add_reagent reagent_incubation Incubate as per protocol instructions add_reagent->reagent_incubation measurement Measure absorbance or luminescence using a plate reader reagent_incubation->measurement

Caption: General workflow for cell viability assays.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µ

Application Notes and Protocols for Measuring Sphingosine Kinase Activity with SKI-349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SK1 and SK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P levels, often referred to as the "sphingolipid rheostat," plays a pivotal role in regulating diverse cellular processes, including cell proliferation, survival, migration, and apoptosis. Dysregulation of sphingosine kinase activity is implicated in numerous pathologies, most notably in cancer, where elevated SK1 activity and S1P levels are associated with tumor progression and therapeutic resistance.

SKI-349 is a potent, dual inhibitor of both sphingosine kinase 1 and 2 (SPHK1/2).[1] Its development has provided a valuable pharmacological tool for investigating the roles of these kinases in health and disease.[2][3] These application notes provide detailed protocols for measuring sphingosine kinase activity, with a specific focus on characterizing the inhibitory effects of this compound.

Sphingosine Kinase Signaling Pathway

Sphingosine kinases are central to a complex signaling network. The product of their activity, S1P, can act both intracellularly as a second messenger and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[4] Activation of these receptors triggers downstream signaling cascades, including the Ras/ERK, PI3K/AKT, PLC, and Rho pathways, which in turn regulate a wide array of cellular functions.[4] this compound, by inhibiting SPHK1 and SPHK2, blocks the production of S1P, thereby attenuating these downstream signaling events.[5][6] One of the key pathways affected by this compound is the AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation.[5][6]

Sphingosine_Kinase_Signaling_Pathway Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase SPHK1_2 SPHK1 / SPHK2 Sph->SPHK1_2 S1P Sphingosine-1-Phosphate (S1P) SPHK1_2->S1P ATP -> ADP SKI_349 This compound SKI_349->SPHK1_2 S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Action Downstream Downstream Signaling (e.g., AKT/mTOR) S1PRs->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses

Figure 1: Simplified Sphingosine Kinase Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The inhibitory potency of this compound against sphingosine kinases has been quantified in various studies. The following tables summarize the available data, providing a reference for experimental design.

Table 1: IC50 Values for this compound

TargetIC50Cell Line/SystemReference
SphK1~3 µMPurified recombinant enzyme[5]

Table 2: Dose-Dependent Inhibition of SPHK1 and SPHK2 by this compound in Hepatocellular Carcinoma Cells

Cell LineThis compound Concentration (µM)Relative SPHK1 Activity (% of control)Relative SPHK2 Activity (% of control)Reference
Huh71Significantly DecreasedSignificantly Decreased[5][6]
2Further DecreasedFurther Decreased[5][6]
4Further DecreasedFurther Decreased[5][6]
8Further DecreasedFurther Decreased[5][6]
Hep3B1Significantly DecreasedSignificantly Decreased[5][6]
2Further DecreasedFurther Decreased[5][6]
4Further DecreasedFurther Decreased[5][6]
8Further DecreasedFurther Decreased[5][6]

Experimental Protocols

Several methods can be employed to measure sphingosine kinase activity. The choice of assay depends on the experimental goals, available equipment, and desired throughput. Below are detailed protocols for luminescence-based, fluorescence-based, and radiolabeled assays.

Protocol 1: Luminescence-Based Sphingosine Kinase Activity Assay

This protocol is adapted from the methodology used by Chen et al. (2023)[5][6] and is suitable for determining the effect of inhibitors like this compound on SPHK activity in cell lysates. Commercial kits, such as the Sphingosine Kinase Activity Assay from Echelon Biosciences, are based on the principle of ATP depletion, where the amount of ATP consumed in the kinase reaction is measured.[7] The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Cells or tissues of interest

  • This compound (or other inhibitors)

  • Cell lysis buffer (provided with kit or a suitable alternative)

  • Sphingosine Kinase Activity Assay Kit (e.g., Echelon Biosciences, K-4400)

    • Reaction Buffer

    • Sphingosine substrate

    • ATP

    • ATP Detector reagent

  • 96-well white, opaque microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells with desired concentrations of this compound (e.g., 1, 2, 4, 8 µM) or vehicle control for a specified duration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in the reaction buffer provided in the kit, following the manufacturer's instructions.

    • Determine the protein concentration of the cell lysates.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of cell lysate to each well.

    • Add 20 µL of ATP solution to each well.

    • To initiate the reaction, add 10 µL of sphingosine solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the reaction by adding 40 µL of ATP Detector reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the SPHK activity.

    • Calculate the relative SPHK activity for each sample compared to the vehicle control.

Luminescence_Assay_Workflow Start Start: Cell Culture & Treatment with this compound Lysis Cell Lysis Start->Lysis Reaction_Setup Set up Kinase Reaction in 96-well Plate (Lysate + ATP + Sphingosine) Lysis->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add ATP Detector & Incubate Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis (Inverse Correlation) Measurement->Analysis

Figure 2: Workflow for the Luminescence-Based Sphingosine Kinase Activity Assay.
Protocol 2: Fluorescence-Based Sphingosine Kinase Activity Assay

This method utilizes a fluorescently labeled sphingosine analog as a substrate.[8] The phosphorylated product is then separated from the unreacted substrate, and the fluorescence of the product is quantified. This assay is a convenient alternative to radiometric methods and is well-suited for inhibitor screening.[8]

Materials:

  • Purified recombinant SPHK1 or SPHK2, or cell lysates

  • This compound (or other inhibitors)

  • Fluorescently labeled sphingosine (e.g., NBD-sphingosine)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Chloroform/Methanol (2:1, v/v)

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, purified enzyme or cell lysate, and desired concentrations of this compound.

    • Add the fluorescently labeled sphingosine substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 30-60 minutes.

  • Extraction of Phosphorylated Product:

    • Stop the reaction by adding chloroform/methanol (2:1) and vortexing.

    • Centrifuge to separate the aqueous and organic phases. The phosphorylated, more polar product will be in the upper aqueous phase, while the unreacted substrate remains in the lower organic phase.

  • Signal Detection:

    • Carefully transfer the aqueous phase to a black 96-well plate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em 485/535 nm for NBD).

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the SPHK activity.

    • Generate a standard curve with the fluorescently labeled S1P to quantify the amount of product formed.

    • Calculate the percentage of inhibition for each concentration of this compound.

Protocol 3: Radiolabeled Sphingosine Kinase Activity Assay

This is a traditional and highly sensitive method for measuring sphingosine kinase activity.[9] It typically involves the use of [γ-³²P]ATP and subsequent separation of the radiolabeled S1P product by thin-layer chromatography (TLC).[9]

Materials:

  • Purified recombinant SPHK1 or SPHK2, or cell lysates

  • This compound (or other inhibitors)

  • Sphingosine

  • [γ-³²P]ATP

  • Reaction buffer (as in Protocol 2)

  • TLC plates (e.g., silica gel 60)

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction as described in Protocol 2, but use unlabeled sphingosine and [γ-³²P]ATP.

    • Incubate at 37°C for 20-30 minutes.

  • Lipid Extraction and TLC Separation:

    • Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol/HCl).

    • Spot the lipid extract onto a TLC plate.

    • Develop the TLC plate in the developing solvent to separate S1P from other lipids and unreacted ATP.

  • Detection and Quantification:

    • Dry the TLC plate and expose it to a phosphor screen or use autoradiography.

    • Quantify the radiolabeled S1P spot using a phosphorimager. Alternatively, the spot can be scraped from the plate and the radioactivity measured by scintillation counting.

  • Data Analysis:

    • The amount of radioactivity incorporated into S1P is directly proportional to the SPHK activity.

    • Calculate the percentage of inhibition for each concentration of this compound.

Assay_Comparison Assay Sphingosine Kinase Assay Luminescence Luminescence-Based Assay->Luminescence Fluorescence Fluorescence-Based Assay->Fluorescence Radiolabeled Radiolabeled Assay->Radiolabeled L_Principle Principle: ATP Depletion Signal: Inverse Luminescence->L_Principle F_Principle Principle: Fluorescent Substrate Signal: Direct Fluorescence->F_Principle R_Principle Principle: Radiolabeled ATP Signal: Direct Radiolabeled->R_Principle

Figure 3: Comparison of different sphingosine kinase assay methodologies.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the activity of sphingosine kinases and the inhibitory effects of compounds such as this compound. The choice of assay will depend on the specific research question and available resources. For high-throughput screening of inhibitors, the luminescence-based and fluorescence-based assays are generally preferred due to their speed and simplicity. The radiolabeled assay, while more labor-intensive, offers high sensitivity and is considered a gold standard for detailed kinetic studies. By utilizing these methods, researchers can further elucidate the role of sphingosine kinases in various physiological and pathological processes and advance the development of novel therapeutics targeting this important enzyme class.

References

Application Notes: Analyzing Akt/mTOR Pathway Downregulation by SKI-349 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SKI-349 is a novel small molecule inhibitor with dual-targeting capabilities, acting on both Sphingosine Kinase 1 and 2 (SPHK1/2) and microtubule assembly. The Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a common feature in many cancers. This compound has been shown to suppress the Akt/mTOR signaling pathway, making it a promising candidate for cancer therapy.

These application notes provide a detailed protocol for the analysis of the Akt/mTOR pathway in response to this compound treatment using Western blotting. The primary readout of this assay is the change in the phosphorylation status of key proteins in the pathway, namely Akt and mTOR, relative to their total protein levels.

Mechanism of Action

This compound inhibits SPHK1 and SPHK2, which are enzymes that catalyze the formation of sphingosine-1-phosphate (S1P). The inhibition of SPHK by this compound is hypothesized to suppress the Akt/mTOR pathway through two primary mechanisms:

  • Ceramide Accumulation: Inhibition of SPHK leads to an accumulation of its substrate, ceramide. Elevated ceramide levels can activate protein phosphatases, such as PP1 and PP2A, which in turn dephosphorylate and inactivate Akt, leading to the downregulation of the Akt/mTOR cascade.

  • S1P Reduction: SPHK inhibition also leads to a decrease in the levels of S1P. S1P is a signaling lipid that can activate the Akt/mTOR pathway. Therefore, a reduction in S1P levels contributes to the suppression of this pathway.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on the phosphorylation of Akt and mTOR in hepatocellular carcinoma (HCC) cell lines, Huh7 and Hep3B, as demonstrated by Western blot analysis.

Table 1: Effect of this compound on the Ratio of p-Akt to Akt

Cell LineThis compound Concentration (µM)Fold Change vs. Control (p-Akt/Akt)
Huh71
2↓↓
4↓↓↓
8↓↓↓↓
Hep3B2
4↓↓
8↓↓↓

Table 2: Effect of this compound on the Ratio of p-mTOR to mTOR

Cell LineThis compound Concentration (µM)Fold Change vs. Control (p-mTOR/mTOR)
Huh72
4↓↓
8↓↓↓
Hep3B2
4↓↓
8↓↓↓

(Note: The number of arrows indicates the relative magnitude of the decrease.)

Signaling Pathway and Experimental Workflow

Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates S1PR S1P Receptor S1PR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Activates pmTORC1 p-mTORC1 S6K p70S6K pmTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 pmTORC1->EIF4EBP1 Phosphorylates pS6K p-p70S6K Proliferation Cell Proliferation & Survival pS6K->Proliferation pEIF4EBP1 p-4E-BP1 pEIF4EBP1->Proliferation SPHK1_2 SPHK1/2 S1P S1P SPHK1_2->S1P Produces Ceramide Ceramide SPHK1_2->Ceramide Reduces Sphingosine Sphingosine Sphingosine->S1P S1P->S1PR SKI_349 This compound SKI_349->SPHK1_2 Inhibits PP2A PP2A Ceramide->PP2A Activates PP2A->pAkt Dephosphorylates

Caption: this compound inhibits SPHK1/2, downregulating the Akt/mTOR pathway.

Formulation of SKI-349 for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of SKI-349, a potent dual inhibitor of sphingosine kinase 1/2 (SphK1/2) and microtubule assembly, for in vivo administration. The following protocols are based on established methods for structurally similar compounds and publicly available data on this compound's properties.

Introduction

This compound (CAS: 727686-80-8) is a small molecule inhibitor with the chemical formula C19H19N3O4S and a molecular weight of 385.44 g/mol .[1] It has demonstrated anti-cancer activity in preclinical models, including non-small cell lung cancer (NSCLC) xenografts, where administration of 10 mg/kg inhibited tumor growth.[1][2] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in in vivo studies. This document outlines recommended procedures for the preparation of this compound formulations suitable for administration in animal models.

This compound Properties

A summary of the relevant quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 385.44 g/mol [1]
Chemical Formula C19H19N3O4S[1]
CAS Number 727686-80-8[1]
Solubility 125 mg/mL in DMSO[1]
In Vivo Dosage 10 mg/kg in nude mice (NSCLC xenograft)[1][2]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway affected by this compound. As a dual inhibitor, it targets both Sphingosine Kinase 1 and 2 (SphK1/2), key enzymes in the sphingolipid metabolism pathway. Inhibition of SphK1/2 leads to a decrease in the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an accumulation of pro-apoptotic ceramide. Additionally, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

SKI349_Pathway Proposed Signaling Pathway of this compound SKI349 This compound SphK12 SphK1 / SphK2 SKI349->SphK12 inhibits Microtubules Microtubule Dynamics SKI349->Microtubules disrupts S1P Sphingosine-1-Phosphate (S1P) SphK12->S1P produces Ceramide Ceramide Accumulation SphK12->Ceramide prevents accumulation of CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest leads to Sphingosine Sphingosine Sphingosine->SphK12 substrate CellSurvival Cell Proliferation & Survival S1P->CellSurvival promotes Apoptosis Apoptosis Ceramide->Apoptosis induces CellCycleArrest->Apoptosis induces

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are recommended for the formulation of this compound for in vivo administration, based on methods used for the structurally related compound SKI-178. Researchers should optimize the formulation based on their specific experimental needs and animal models.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 1,2-Propanediol (Propylene Glycol)

  • Tween-20

  • 5% Dextrose solution in sterile water

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile, pyrogen-free water for injection

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Formulation Protocol 1: Propanediol, Tween-20, Dextrose (PTD) Vehicle

This formulation is suitable for intravenous or retro-orbital injection.

Experimental Workflow:

PTD_Formulation_Workflow PTD Vehicle Formulation Workflow start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in minimal DMSO weigh->dissolve_dmso add_propanediol Add 1,2-Propanediol dissolve_dmso->add_propanediol add_tween Add Tween-20 add_propanediol->add_tween vortex1 Vortex to mix add_tween->vortex1 add_dextrose Add 5% Dextrose solution vortex1->add_dextrose vortex2 Vortex to final concentration add_dextrose->vortex2 administer Administer to animal vortex2->administer end End administer->end

Caption: Workflow for preparing this compound with PTD vehicle.

Procedure:

  • Prepare a stock solution of this compound in DMSO. Based on its high solubility (125 mg/mL), a concentrated stock solution (e.g., 50-100 mg/mL) can be prepared.

  • Calculate the required volume of stock solution for the desired final concentration and total volume.

  • Prepare the PTD vehicle. In a sterile tube, mix the vehicle components in the following ratio:

    • 30% 1,2-Propanediol

    • 5% Tween-20

    • 65% 5% Dextrose solution

  • Prepare the final formulation. a. In a sterile tube, add the calculated volume of the this compound DMSO stock solution. b. Add the 1,2-Propanediol and Tween-20 components of the vehicle. c. Vortex thoroughly to ensure complete mixing. d. Add the 5% Dextrose solution to reach the final desired volume. e. Vortex again to ensure a homogenous solution.

  • Administer the formulation immediately after preparation. If not used immediately, store at 4°C for a short period, protecting from light. Visually inspect for any precipitation before administration.

Formulation Protocol 2: Hydroxypropyl-β-cyclodextrin (HPβCD) Vehicle

This formulation is suitable for intraperitoneal or intravenous injection and can improve the solubility of hydrophobic compounds.

Experimental Workflow:

HPBCD_Formulation_Workflow HPβCD Vehicle Formulation Workflow start Start prepare_hpbcd Prepare 45% HPβCD solution in sterile water start->prepare_hpbcd weigh Weigh this compound start->weigh add_hpbcd Add HPβCD solution to dissolved this compound prepare_hpbcd->add_hpbcd add_dmso Dissolve this compound in minimal DMSO weigh->add_dmso add_dmso->add_hpbcd sonicate_vortex Vortex and/or sonicate until clear add_hpbcd->sonicate_vortex administer Administer to animal sonicate_vortex->administer end End administer->end

Caption: Workflow for preparing this compound with HPβCD vehicle.

Procedure:

  • Prepare a 45% (w/v) HPβCD solution. Dissolve 45 g of HPβCD in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare the final formulation. a. In a sterile tube, add the calculated volume of the this compound DMSO stock solution. b. Slowly add the 45% HPβCD solution while vortexing to the desired final volume. The amount of DMSO should be kept to a minimum, ideally less than 5% of the total volume. c. If the solution is not clear, sonicate in a water bath for 5-10 minutes or until the solution clarifies.

  • Administer the formulation immediately after preparation. Visually inspect for any precipitation before administration.

Important Considerations

  • Vehicle Toxicity: Always administer the vehicle alone to a control group of animals to assess any potential toxicity or effects of the formulation components.

  • Route of Administration: The choice of formulation may depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral). The protocols provided are generally suitable for parenteral routes.

  • Stability: Formulations of this compound should be prepared fresh before each use. If short-term storage is necessary, keep the solution at 4°C and protected from light. Long-term storage of the formulated drug is not recommended.

  • pH: For some applications, it may be necessary to adjust the pH of the final formulation to a physiological range (pH 7.2-7.4).

  • Filtration: For intravenous administration, it is recommended to filter the final formulation through a 0.22 µm sterile filter to remove any potential particulates.

These protocols provide a starting point for the in vivo formulation of this compound. Researchers are encouraged to perform pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental design.

References

Troubleshooting & Optimization

troubleshooting SKI-349 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual sphingosine kinase (SPHK) and microtubule polymerization inhibitor, SKI-349. The primary focus of this guide is to address challenges related to the compound's insolubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, cell culture medium). What is the recommended solvent?

A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.

Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?

A2: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.

Q3: After diluting my DMSO stock of this compound into my aqueous solution, I observe precipitation. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous buffer.

  • Warm the Aqueous Solution: Gently warming your buffer or medium to 37°C before adding the compound can sometimes improve solubility.

  • Sonication: In some cases, brief sonication of the final solution can help to dissolve small precipitates, but caution should be exercised as this can potentially degrade the compound or affect biological systems.

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

Q4: How should I store my this compound stock solution?

A4: this compound should be stored under specific conditions to maintain its stability.[1][2]

Storage Conditions for this compound
Form Storage Temperature
Solid Powder-20°C (long-term) or 4°C (short-term)
In DMSO-80°C (up to 6 months) or -20°C (up to 1 month)

Data compiled from multiple sources.[1][2]

It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.[1]

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to resolving issues with this compound solubility in aqueous solutions for in vitro experiments.

Problem: Precipitate forms immediately upon addition of this compound DMSO stock to aqueous buffer or media.

Potential Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • The high concentration of the inhibitor in the DMSO stock is causing it to "crash out" when it comes into contact with the aqueous environment.

  • The temperature of the aqueous solution is too low.

Solutions:

  • Optimize the Dilution Method:

    • Prepare an intermediate dilution of the this compound DMSO stock in your cell culture medium or buffer before making the final dilution.

    • Add the this compound stock solution dropwise to the vortexing or stirring aqueous solution to facilitate rapid dispersion.

  • Adjust the Final Concentration:

    • Determine the highest tolerable final concentration of this compound that remains in solution. This may require a solubility test with a range of concentrations.

  • Temperature Control:

    • Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

Problem: The this compound solution appears clear initially but becomes cloudy or forms a precipitate over time.

Potential Causes:

  • The compound is slowly precipitating out of the supersaturated solution.

  • Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum) is reducing solubility.

  • Changes in pH or temperature of the incubator.

Solutions:

  • Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before use.

  • Serum Considerations: If using serum-containing media, try reducing the serum concentration or using a serum-free medium if your experimental design allows.

  • Use of Solubilizing Agents (for non-cell-based assays): For biochemical assays, the inclusion of detergents like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. Note: These should be used with caution in cell-based assays as they can affect cell membranes.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculation: The molecular weight of this compound is 385.44 g/mol . To prepare a 10 mM stock solution, dissolve 3.85 mg of this compound in 1 mL of DMSO.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be required to fully dissolve the compound.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Preparation of a Working Solution for Cell Treatment (Example: 10 µM final concentration):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture plate, you can first prepare an intermediate dilution.

    • Intermediate Dilution (Optional but Recommended): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Vortex gently.

    • Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

    • Gently mix the contents of the well by pipetting up and down or by swirling the plate.

    • Always prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to control wells.

Visualizations

SKI_349_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start This compound Powder stock 10 mM Stock Solution start->stock Dissolve dmso 100% DMSO dmso->stock aliquot Aliquot & Store (-80°C) stock->aliquot thaw Thaw Aliquot aliquot->thaw Use intermediate Intermediate Dilution (e.g., 100 µM) thaw->intermediate Dilute medium1 Pre-warmed Culture Medium medium1->intermediate final Final Working Solution (e.g., 10 µM) intermediate->final Dilute medium2 Culture Medium in Plate medium2->final

Caption: Experimental workflow for preparing this compound solutions.

SPHK_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SPHK1_2 SPHK1/2 Sphingosine->SPHK1_2 S1P S1P PI3K PI3K S1P->PI3K Activates SPHK1_2->S1P Phosphorylation AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival SKI349 This compound SKI349->SPHK1_2 Inhibits

Caption: Simplified SPHK/AKT/mTOR signaling pathway inhibited by this compound.

References

unexpected off-target effects of SKI-349 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of SKI-349. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a specific Sphingosine Kinase (SphK) 1/2 inhibitor, but we are observing significant mitotic arrest and cell death phenotypes that seem disproportionate to SphK inhibition alone. What could be the cause?

A1: this compound is a dual-targeted inhibitor, meaning it potently inhibits both Sphingosine Kinase 1/2 (SphK1/2) and microtubule polymerization.[1][2] If your research focus is solely on the effects of SphK inhibition, the anti-microtubule activity of this compound would be considered a significant off-target effect. This microtubule disruption leads to mitotic spindle assembly checkpoint arrest and can induce apoptosis independently of its effects on SphK.[1]

Q2: What are the known downstream signaling pathways affected by this compound beyond the direct inhibition of SphK1/2?

A2: In addition to its primary targets, this compound has been shown to modulate several downstream signaling pathways. These effects can be a combination of direct off-target interactions and consequences of its primary inhibitory activities. The key affected pathways include:

  • Akt/mTOR Pathway Inactivation: this compound treatment leads to the inactivation of the Akt/mTOR signaling pathway. This is likely a consequence of SphK inhibition, which leads to an accumulation of the pro-apoptotic lipid ceramide.[3][4]

  • JNK Activation: Treatment with this compound has been observed to cause the activation of c-Jun N-terminal kinase (JNK).[4] This activation is thought to be initiated by the accumulation of ceramide.[4]

  • BRD4 Downregulation: this compound has been shown to decrease the expression of Bromodomain-containing protein 4 (BRD4) and its dependent genes (e.g., Myc, cyclin D1).[4] The exact mechanism of this downregulation is still under investigation but may be a downstream consequence of the primary cellular stresses induced by the compound.

Q3: We observe an accumulation of ceramide in our cells treated with this compound. Is this an expected on-target effect?

A3: Yes, this is an expected on-target consequence of Sphingosine Kinase inhibition. SphK enzymes phosphorylate sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK, this compound blocks this conversion, leading to an accumulation of sphingosine and its precursor, ceramide.[4] This shift in the ceramide/S1P rheostat is a key mechanism of action for the pro-apoptotic effects of this compound.[3]

Q4: Is this compound selective for SphK1 over SphK2?

A4: this compound has been reported to be more potent towards SphK1, with an in-vitro IC50 of approximately 3 µM.[5] While one study did not observe significant inhibition of SphK2 at the tested concentrations, other studies have demonstrated that this compound does inhibit SphK2 activity in cell-based assays.[5][6] Therefore, it is best to consider this compound as a dual inhibitor of both SphK1 and SphK2.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets. This data can be used to design experiments and interpret results.

TargetParameterValueCell/SystemReference
Sphingosine Kinase 1 (SphK1) IC50~ 3 µMPurified recombinant protein[5]
Sphingosine Kinase 2 (SphK2) Activity InhibitionDose-dependentHuh7 and Hep3B cells[6]
β-tubulin (Microtubule Polymerization) IC50 (ITDRFCETSA)~ 25 nMHEK-293 cells[5]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.

Microtubule Polymerization Assay (Cell-Based)

This protocol is to assess the microtubule-destabilizing effect of this compound in intact cells.

Materials:

  • Cells of interest (e.g., HEK-293, MOLM-13)

  • This compound, Vincristine (positive control for destabilization), Paclitaxel (positive control for stabilization)

  • Microplate reader

  • Reagents for quantitative cell-based microtubule assay (e.g., luminescence-based kits)

Procedure:

  • Seed cells in a 96-well microplate at a suitable density and incubate for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 30 minutes at 37°C. Include vehicle control (DMSO), vincristine, and paclitaxel controls.

  • Follow the instructions of the quantitative cell-based microtubule assay kit to lyse the cells and measure the amount of polymerized tubulin.

  • The output is typically a luminescent or fluorescent signal that is proportional to the cellular microtubule content.

  • Plot the signal against the drug concentration to determine the IC50 for microtubule disruption.[7]

JNK Activation Assay (Western Blot)

This protocol describes how to measure the activation of JNK by detecting its phosphorylated form.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound (e.g., 5 µM) for a specified time (e.g., 12 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-phospho-JNK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an anti-total-JNK antibody to confirm equal loading.

BRD4 Expression Analysis (RT-qPCR)

This protocol is for quantifying the mRNA expression level of BRD4 upon treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for BRD4 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time qPCR using the specific primers for BRD4 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative expression of BRD4 mRNA in treated versus untreated cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration (e.g., 72 hours).

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Ceramide Accumulation Assay

This protocol provides a general workflow for measuring changes in cellular ceramide levels.

Materials:

  • Cells of interest

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for ceramide species

  • Access to liquid chromatography-mass spectrometry (LC-MS)

Procedure:

  • Treat cells with this compound.

  • Harvest the cells and perform a lipid extraction.

  • Spike the samples with internal standards for normalization.

  • Dry the lipid extracts and reconstitute in an appropriate solvent.

  • Analyze the samples by LC-MS to identify and quantify different ceramide species.[9]

  • Normalize the results to the internal standards and total protein or phosphate content.

Visualizations

Signaling Pathways and Experimental Workflows

SKI349_Off_Target_Effects cluster_targets This compound Primary & Off-Targets cluster_downstream Downstream Consequences SKI349 This compound SphK12 SphK1/2 SKI349->SphK12 Inhibits Tubulin β-tubulin SKI349->Tubulin Inhibits Polymerization Ceramide Ceramide Accumulation SphK12->Ceramide Reduces Consumption S1P S1P Depletion SphK12->S1P Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Causes Akt_mTOR Akt/mTOR Inactivation Ceramide->Akt_mTOR Leads to JNK JNK Activation Ceramide->JNK Leads to S1P->Akt_mTOR Activates Apoptosis Apoptosis Akt_mTOR->Apoptosis Inhibits JNK->Apoptosis Promotes BRD4 BRD4 Downregulation BRD4->Apoptosis Inhibits Mitotic_Arrest->Apoptosis Induces

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Effects cluster_interpretation Data Interpretation Cell_Culture Cell Culture SKI349_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->SKI349_Treatment Cell_Harvest Cell Harvesting SKI349_Treatment->Cell_Harvest Microtubule_Assay Microtubule Polymerization Assay Cell_Harvest->Microtubule_Assay Western_Blot Western Blot (p-JNK, Akt/mTOR) Cell_Harvest->Western_Blot RT_qPCR RT-qPCR (BRD4 mRNA) Cell_Harvest->RT_qPCR Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Cell_Harvest->Flow_Cytometry LC_MS LC-MS (Ceramide Levels) Cell_Harvest->LC_MS Data_Analysis Quantitative Analysis (IC50, Fold Change) Microtubule_Assay->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis Flow_Cytometry->Data_Analysis LC_MS->Data_Analysis Conclusion Conclusion on Off-Target Effects Data_Analysis->Conclusion

Caption: General workflow for investigating this compound effects.

References

Technical Support Center: SKI-349 Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell proliferation assays using the dual sphingosine kinase (SphK1/2) and microtubule polymerization inhibitor, SKI-349.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-targeted inhibitor. It competitively inhibits sphingosine kinases 1 and 2 (SphK1/2), key enzymes in the sphingolipid signaling pathway that produce the pro-proliferative molecule sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK1/2, this compound leads to an accumulation of pro-apoptotic ceramides and a reduction in S1P levels.[1] Additionally, this compound acts as a microtubule disrupting agent (MDA), which can lead to mitotic arrest and induction of apoptosis.[3]

Q2: Which signaling pathways are affected by this compound?

A2: The primary signaling pathway inhibited by this compound is the PI3K/AKT/mTOR pathway, which is downstream of S1P receptor activation.[1][4] Inhibition of this pathway leads to decreased cell proliferation, survival, and invasion.[1][4] this compound has also been shown to induce JNK activation and downregulate BRD4 expression in some cancer cell lines.[2]

Q3: What are the typical concentrations of this compound used in cell proliferation assays?

A3: The effective concentration of this compound can vary depending on the cell line and assay duration. Published studies have shown effective concentrations in the range of 1 µM to 8 µM for hepatocellular carcinoma cell lines (Huh7 and Hep3B) in assays conducted over 24 hours.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Refer to the manufacturer's data sheet for specific solubility and stability information.

Troubleshooting Guide: Inconsistent Results in this compound Cell Proliferation Assays

Issue 1: High variability between replicate wells.
Potential Cause Recommended Solution
Uneven cell seeding Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly before and during plating. When using multi-channel pipettes, ensure consistent volume in all tips.
Edge effects in multi-well plates Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Inconsistent this compound concentration Ensure the stock solution is completely thawed and mixed before dilution. When preparing serial dilutions, vortex or pipette mix thoroughly between each dilution step.
Cell clumping Ensure complete dissociation of cells during passaging. If clumping persists, consider using a cell strainer or treating with a low concentration of a chelating agent like EDTA.
Pipetting errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.
Issue 2: Weaker than expected inhibition of cell proliferation.
Potential Cause Recommended Solution
Sub-optimal this compound concentration The IC50 of this compound can vary significantly between cell lines. Perform a dose-response curve with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cells.
Degradation of this compound Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the stock solution and working solutions from light.
High cell seeding density If cells become over-confluent during the assay, the inhibitory effect of the compound may be masked. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Cell line resistance The target cell line may have intrinsic or acquired resistance to SphK or microtubule inhibitors. Consider using a positive control compound with a similar mechanism of action to validate the assay.
Serum interference Components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of the compound. Consider reducing the serum concentration during the treatment period, if compatible with cell health.
Issue 3: Discrepancies between different proliferation assays (e.g., CCK-8 vs. EdU).
Potential Cause Recommended Solution
Different biological principles of assays CCK-8/WST-8 assays measure metabolic activity, which is an indirect measure of cell viability and proliferation.[6] EdU assays directly measure DNA synthesis.[1][7] It's possible for a compound to affect metabolic activity without immediately impacting DNA synthesis, or vice versa.
This compound's dual mechanism of action As a microtubule inhibitor, this compound can cause cell cycle arrest at the G2/M phase.[8][9] Cells arrested in G2/M may still be metabolically active, leading to a weaker effect in a CCK-8 assay compared to an EdU assay which measures DNA replication (S-phase).
CCK-8 assay interference The CCK-8 reagent itself can alter cellular metabolism, particularly glycolysis and the pentose phosphate pathway.[10][11] This could confound the results when studying a compound that also impacts metabolic pathways. Consider using a direct cell counting method or a different type of viability assay for comparison.

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only with CCK-8). Calculate the percentage of cell viability relative to the vehicle control.

Cell Proliferation Assessment using EdU Staining Assay
  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the CCK-8 assay.

  • EdU Incorporation: Two hours before the end of the treatment period, add EdU (5-ethynyl-2´-deoxyuridine) to the culture medium at a final concentration of 10 µM.[1]

  • Fixation: At the end of the incubation, remove the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

  • Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[12]

  • Click-iT® Reaction: Wash the cells with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS. Counterstain the nuclei with Hoechst 33342 or DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst/DAPI-positive cells).

Visualizations

SKI349_Pathway SKI349 This compound SphK1_2 SphK1/2 SKI349->SphK1_2 inhibits Microtubules Microtubule Polymerization SKI349->Microtubules inhibits S1P S1P SphK1_2->S1P S1PR S1P Receptors S1P->S1PR PI3K PI3K S1PR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MitoticArrest Mitotic Arrest Microtubules->MitoticArrest

Caption: this compound dual mechanism of action.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Proliferation Assay Results with this compound Check_Basics Check Basic Experimental Parameters Inconsistent_Results->Check_Basics Variability High Replicate Variability? Check_Basics->Variability Low_Inhibition Weak Inhibition? Check_Basics->Low_Inhibition Assay_Discordance Assay Discrepancy? Check_Basics->Assay_Discordance Variability->Low_Inhibition No Seeding Review Cell Seeding Technique & Density Variability->Seeding Yes Low_Inhibition->Assay_Discordance No Reagents Verify this compound Handling & Dilutions Low_Inhibition->Reagents Yes Dose_Response Perform Dose-Response Curve Low_Inhibition->Dose_Response Yes Assay_Mechanism Consider Assay's Biological Principle Assay_Discordance->Assay_Mechanism Yes Dual_Action Evaluate Impact of Dual Mechanism Assay_Mechanism->Dual_Action

Caption: Troubleshooting workflow for inconsistent results.

References

minimizing cytotoxicity of SKI-349 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKI-349. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and minimizing potential cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual-targeted inhibitor. Its primary mechanism involves the inhibition of sphingosine kinase 1 and 2 (SphK1/2). This inhibition leads to an increase in the cellular levels of pro-apoptotic ceramides and a decrease in the pro-survival molecule sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P balance disrupts the downstream AKT/mTOR signaling pathway, ultimately leading to apoptosis in cancer cells.[1][2] Additionally, this compound has been reported to act as a microtubule disrupting agent, which can induce mitotic spindle assembly checkpoint arrest, contributing to its cytotoxic effects in malignant cells.[3]

Q2: Does this compound show cytotoxicity towards normal, non-cancerous cells?

A2: Published studies have indicated that this compound exhibits a favorable selectivity for cancer cells. For instance, research on non-small cell lung cancer (NSCLC) demonstrated that this compound was non-cytotoxic to normal human lung epithelial cells at concentrations that were effective against NSCLC cells.[1][3] Similarly, another study reported that this compound did not induce significant cytotoxicity or apoptosis in non-cancerous cervical epithelial cells.[4] This suggests a promising therapeutic window for the compound. However, cytotoxicity can be cell-type dependent, and it is always recommended to evaluate the effect of this compound on a relevant normal cell line in your specific experimental context.

Q3: What is a selectivity index and how do I interpret it for this compound?

A3: The selectivity index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated as the ratio of the IC50 (the concentration that inhibits 50% of cell viability) in a normal cell line to the IC50 in a cancer cell line.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A selectivity index greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells. Often, an SI value greater than 2 or 3 is considered indicative of promising selective activity. While comprehensive SI data for this compound across a wide range of normal cell lines is not yet available, the qualitative data suggests it would have a favorable SI in many contexts.

Q4: What concentration range of this compound should I use in my experiments?

A4: The effective concentration of this compound is cell-type dependent. In various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer, concentrations in the range of 1-10 µM have been shown to effectively reduce cell viability and induce apoptosis.[1][5] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 25 µM) to determine the optimal concentration for your specific cancer and normal cell lines.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

If you observe unexpected levels of cytotoxicity in your normal cell lines when using this compound, please consult the following guide.

dot

TroubleshootingGuide Start Start: Unexpected Cytotoxicity in Normal Cells Observed CheckConcentration Is the this compound concentration within the recommended range (e.g., < 10 µM)? Start->CheckConcentration HighConcentration Action: Reduce this compound concentration. Perform a dose-response experiment to find the optimal therapeutic window. CheckConcentration->HighConcentration No CheckSolvent Was a solvent control (e.g., DMSO) included and did it show any toxicity? CheckConcentration->CheckSolvent Yes FurtherInvestigation If issues persist, consider further investigation into potential off-target effects in your specific model system. HighConcentration->FurtherInvestigation SolventToxicity Action: Lower the final solvent concentration (typically should be < 0.5%). Test toxicity of a new batch of solvent. CheckSolvent->SolventToxicity Yes CheckCellHealth Are the normal cells healthy and in the logarithmic growth phase before treatment? CheckSolvent->CheckCellHealth No SolventToxicity->FurtherInvestigation UnhealthyCells Action: Optimize cell culture conditions. Ensure cells are not stressed, confluent, or have a high passage number. CheckCellHealth->UnhealthyCells No CheckIncubationTime Is the incubation time appropriate? (Typically 24-72 hours) CheckCellHealth->CheckIncubationTime Yes UnhealthyCells->FurtherInvestigation LongIncubation Action: Perform a time-course experiment (e.g., 24h, 48h, 72h) to assess time-dependent cytotoxicity. CheckIncubationTime->LongIncubation No ConsiderCellType Is your normal cell line known to be particularly sensitive to SphK or microtubule inhibition? CheckIncubationTime->ConsiderCellType Yes LongIncubation->FurtherInvestigation SensitiveCellType Action: Research the specific biology of your normal cell line. Consider using an alternative, more robust normal cell line for comparison. ConsiderCellType->SensitiveCellType Yes ConsiderCellType->FurtherInvestigation No SensitiveCellType->FurtherInvestigation

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

Data on this compound Cytotoxicity

The following table summarizes the available data on the cytotoxic effects of this compound. A direct, comprehensive comparison of IC50 values in a panel of cancer versus normal cell lines is limited in the current literature. However, existing studies indicate a high degree of selectivity for cancer cells.

Cell Line TypeSpecific Cell LineIC50 Value (µM)Reference / Notes
Cancer pNSCLC-1 (primary NSCLC)~5[3]
A549 (NSCLC)~5[3]
H1975 (NSCLC)~5[3]
Huh7 (Hepatocellular Carcinoma)Dose-dependent decrease in viability (1-8 µM)[5]
Hep3B (Hepatocellular Carcinoma)Dose-dependent decrease in viability (2-8 µM)[5]
HL-60 (Promyelocytic Leukemia)0.022[2]
CCRF-CEM (Leukemia)0.010[2]
MOLT-4 (Leukemia)0.037[2]
HeLa (Cervical Cancer)0.052[2]
Normal Human Lung Epithelial CellsNon-cytotoxic at effective concentrations[1][3]
Non-cancerous Cervical Epithelial CellsNo significant cytotoxicity observed[4]

Key Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

dot

SKI349_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_downstream Downstream Effects cluster_microtubule Cytoskeletal Disruption SKI349 This compound SphK SphK1 / SphK2 SKI349->SphK Inhibits Microtubules Microtubule Polymerization SKI349->Microtubules Inhibits S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK->S1P Produces Ceramide Ceramides (Pro-apoptosis) SphK->Ceramide Reduces breakdown AKT AKT S1P->AKT Activates Ceramide->AKT Inhibits Sphingosine Sphingosine Sphingosine->SphK Substrate mTOR mTOR AKT->mTOR Activates CellSurvival Cell Proliferation & Survival mTOR->CellSurvival Promotes Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Leads to MitoticArrest->Apoptosis Induces Cytotoxicity_Workflow Start Start: Prepare Single-Cell Suspensions of Cancer and Normal Cell Lines Seed Seed cells in 96-well plates at optimal density. Incubate for 24h. Start->Seed PrepareSKI Prepare serial dilutions of this compound and controls (Vehicle, Positive Control). Seed->PrepareSKI Treat Treat cells with this compound and controls. Incubate for 24-72h. PrepareSKI->Treat Assay Add cytotoxicity assay reagent (e.g., MTT, LDH, CellTiter-Glo). Treat->Assay Measure Incubate as per protocol, then measure signal (Absorbance/Fluorescence/Luminescence). Assay->Measure Analyze Analyze Data: - Normalize to vehicle control - Plot dose-response curves - Calculate IC50 values Measure->Analyze End End: Determine cytotoxicity profile and calculate Selectivity Index. Analyze->End

References

Technical Support Center: Overcoming Resistance to SKI-349 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual-targeted inhibitor SKI-349 in cancer cell lines.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound resistance.

Q1: What is this compound and what is its mechanism of action?

This compound is a dual-targeted inhibitor that simultaneously targets sphingosine kinase 1/2 (SphK1/2) and microtubule assembly.[1] Its mechanism of action involves:

  • Inhibition of SphK1/2: this compound blocks the activity of SphK1/2, enzymes that produce the pro-survival signaling lipid sphingosine-1-phosphate (S1P).[2][3] Inhibition of SphK leads to a decrease in S1P levels and an increase in the pro-apoptotic lipid ceramide.[4] This shift in the ceramide/S1P ratio induces apoptosis.

  • Disruption of Microtubule Polymerization: this compound also acts as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis.[1]

  • Downregulation of Pro-Survival Signaling: this compound has been shown to inhibit the AKT/mTOR signaling pathway, a critical pathway for cancer cell growth and survival.[5][6]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on its dual-targeting nature, potential resistance mechanisms can be extrapolated from inhibitors with similar targets:

  • Alterations in Sphingolipid Metabolism:

    • Overexpression of SphK1/2: Increased expression of the target enzymes can lead to higher S1P production, thereby counteracting the inhibitory effect of this compound.[4]

    • Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways, such as the NF-κB pathway, can compensate for the inhibition of the AKT/mTOR pathway.[4]

  • Modifications in Microtubule Dynamics:

    • Tubulin Mutations: Mutations in the α- or β-tubulin subunits can alter the binding affinity of microtubule-targeting agents.[7]

    • Overexpression of Microtubule-Associated Proteins: Increased expression of proteins that regulate microtubule dynamics, such as Mitotic Centromere-Associated Kinesin (MCAK), can confer resistance by promoting microtubule depolymerization.[8]

  • Drug Efflux: Although initial studies suggest this compound is not a substrate for common drug efflux pumps like P-glycoprotein (MDR1), prolonged exposure could potentially lead to the upregulation of other ABC transporters.[9]

Q3: How can I experimentally investigate the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a series of experiments can be performed:

  • Target Expression Analysis: Use Western blotting or qRT-PCR to compare the expression levels of SphK1, SphK2, and different tubulin isotypes between your sensitive and resistant cell lines.

  • Signaling Pathway Analysis: Assess the activation status of key survival pathways like AKT/mTOR and NF-κB in both cell lines using Western blotting for phosphorylated and total protein levels.

  • Tubulin Polymerization Assay: Compare the effect of this compound on tubulin polymerization in cell lysates from sensitive and resistant cells.

  • Drug Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to determine if there is increased drug efflux in the resistant cells.

  • Tubulin Sequencing: Sequence the tubulin genes in both cell lines to identify potential mutations.

Q4: What strategies can I employ to overcome this compound resistance?

Several strategies can be explored to circumvent resistance:

  • Combination Therapy:

    • Synergistic Drug Combinations: Combine this compound with other chemotherapeutic agents. For example, this compound has shown synergistic cytotoxic effects with sorafenib in hepatocellular carcinoma cells.[5][6]

    • Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., NF-κB), use an inhibitor for that pathway in combination with this compound.

  • Development of Next-Generation Inhibitors: If resistance is due to target mutations, novel inhibitors with different binding modes may be effective.

  • Modulating Sphingolipid Metabolism: Co-administration of agents that further increase ceramide levels could enhance the pro-apoptotic effects of this compound.

II. Troubleshooting Guides

This section provides troubleshooting for common experimental issues encountered when studying this compound resistance.

A. Cell Viability Assays (e.g., MTT, MTS)

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent drug concentration Prepare a master mix of the drug dilution to add to the wells to minimize pipetting errors.
Contamination Regularly check cell cultures for any signs of contamination.

Issue: IC50 value is significantly higher than expected in resistant cells.

Possible Cause Troubleshooting Steps
Development of resistance This is the expected outcome. Proceed with experiments to investigate the mechanism of resistance.
Incorrect drug concentration Verify the stock concentration and the dilution series.
Cell seeding density Optimize the cell number to ensure they are in the logarithmic growth phase during the assay.
B. Western Blotting

Issue: Weak or no signal for the protein of interest.

Possible Cause Troubleshooting Steps
Low protein expression Increase the amount of protein loaded onto the gel.
Inefficient protein transfer Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage.
Suboptimal antibody concentration Titrate the primary and secondary antibody concentrations.
Inactive antibodies Ensure proper storage of antibodies. Use a fresh aliquot.

Issue: High background.

Possible Cause Troubleshooting Steps
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high Decrease the primary and/or secondary antibody concentration.
Inadequate washing Increase the number and duration of wash steps.
C. Co-Immunoprecipitation (Co-IP)

Issue: No interaction detected between bait and prey proteins.

Possible Cause Troubleshooting Steps
Weak or transient interaction Perform in-vivo crosslinking before cell lysis to stabilize the interaction.
Harsh lysis buffer Use a milder lysis buffer (e.g., without harsh detergents like SDS).
Incorrect antibody for IP Ensure the antibody is validated for immunoprecipitation and recognizes the native protein conformation.
Epitope masking The antibody binding site on the bait protein might be obscured by the interaction with the prey. Try using an antibody that targets a different epitope.

Issue: High non-specific binding.

Possible Cause Troubleshooting Steps
Insufficient pre-clearing Pre-clear the cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.
Inadequate washing Increase the number of washes and the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
Antibody concentration too high Use the minimum amount of antibody necessary for efficient pulldown.

III. Experimental Protocols

Detailed protocols for key experiments are provided below.

A. Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

B. Western Blotting for AKT/mTOR Pathway
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

C. Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" and potential "prey" proteins.

IV. Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineThis compound IC50 (µM)Fold Resistance
Cancer Cell Line A (Sensitive)0.5-
Cancer Cell Line A (Resistant)5.010
Cancer Cell Line B (Sensitive)1.2-
Cancer Cell Line B (Resistant)15.012.5
Table 2: Hypothetical Relative Protein Expression in Sensitive vs. Resistant Cells
ProteinSensitive Cells (Relative Expression)Resistant Cells (Relative Expression)
SphK11.03.5
p-AKT/Total AKT0.82.5
β-tubulin1.01.1

V. Visualizations

SKI349_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptor AKT AKT S1PR->AKT Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 Substrate Ceramide Ceramide Sphingosine->Ceramide S1P S1P SphK1_2->S1P Phosphorylation S1P->S1PR Activation Apoptosis Apoptosis Ceramide->Apoptosis Microtubules Microtubules Proliferation Proliferation & Survival Microtubules->Proliferation Mitosis Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization mTOR mTOR AKT->mTOR mTOR->Proliferation SKI349 This compound SKI349->SphK1_2 Inhibition SKI349->Microtubules Disruption

Caption: Mechanism of action of this compound.

Resistance_Workflow cluster_mechanisms Potential Mechanisms cluster_experiments Experimental Validation cluster_strategies Overcoming Resistance start Observe Decreased Sensitivity to this compound q1 Hypothesize Resistance Mechanisms start->q1 m1 Target Overexpression (SphK1/2) q1->m1 m2 Bypass Pathway Activation q1->m2 m3 Tubulin Mutation q1->m3 m4 Drug Efflux q1->m4 e1 Western Blot / qRT-PCR m1->e1 e2 Phospho-protein Analysis m2->e2 e3 Gene Sequencing m3->e3 e4 Efflux Assay m4->e4 s1 Combination Therapy e1->s1 s2 Targeted Inhibitors e2->s2 e3->s2 e4->s1

Caption: Workflow for investigating this compound resistance.

References

challenges in SKI-349 in vivo delivery and bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual sphingosine kinase (SphK1/2) and microtubule assembly inhibitor, SKI-349, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo administration?

A1: For in vivo studies, this compound has been successfully administered when dissolved in phosphate-buffered saline (PBS).[1] It is crucial to ensure complete dissolution and to prepare fresh solutions before each administration to avoid potential compound precipitation. For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in a sealed, light-protected vial to prevent degradation from freeze-thaw cycles.[2]

Q2: What are the reported effective dosages of this compound in animal models?

A2: The effective dosage of this compound can vary depending on the cancer model being studied. In a non-small cell lung cancer (NSCLC) xenograft model, administration of 10 mg/kg of this compound has been shown to inhibit tumor growth.[1][3] In a murine model of acute myeloid leukemia (AML), this compound demonstrated therapeutic efficacy at doses as low as 1 mg/kg.

Q3: What is the established mechanism of action for this compound?

A3: this compound is a dual-targeted inhibitor. It acts by:

  • Inhibiting sphingosine kinase 1 and 2 (SphK1/2), which are critical enzymes in the sphingolipid signaling pathway. This inhibition leads to an accumulation of pro-apoptotic ceramides and a reduction in the pro-survival molecule sphingosine-1-phosphate (S1P).[1][3][4]

  • Disrupting microtubule polymerization, which induces a mitotic spindle assembly checkpoint arrest, leading to cancer cell death.[5]

This compound has been shown to suppress the AKT/mTOR signaling pathway, which is downstream of SphK activity, and to induce JNK activation and oxidative injury in cancer cells.[1][3][6][7]

Q4: Are there any known off-target effects for this compound?

A4: While this compound is designed as a dual-targeted inhibitor of SphK1/2 and microtubule polymerization, all small molecule inhibitors have the potential for off-target effects. However, studies have shown that this compound is non-cytotoxic to normal human lung epithelial cells, suggesting a degree of selectivity for cancer cells.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in the vehicle during preparation or administration. Low aqueous solubility of this compound, especially at higher concentrations.While PBS has been used successfully, consider the use of co-solvents such as DMSO, PEG300, or Tween 80 for initial solubilization, followed by dilution in PBS or saline. Always perform a small-scale solubility test before preparing a large batch. Ensure the final concentration of the organic solvent is within acceptable limits for the animal model.
Lack of therapeutic efficacy at previously reported doses. Suboptimal bioavailability, rapid metabolism, or development of resistance.- Verify the identity and purity of your this compound compound. - Consider alternative administration routes (e.g., intraperitoneal vs. intravenous) that may alter the pharmacokinetic profile. - Increase the dosing frequency or concentration after conducting a dose-escalation study to assess for toxicity. - Investigate potential mechanisms of resistance in your model system.
Observed toxicity or adverse effects in animal models. Off-target effects or vehicle toxicity.- Perform a maximum tolerated dose (MTD) study to determine the optimal therapeutic window for your specific animal strain and model. - Include a vehicle-only control group to rule out any adverse effects from the formulation itself. - Monitor animals closely for signs of toxicity and adjust the dose or schedule accordingly.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Reference
Primary NSCLC CellsNon-Small Cell Lung Cancer~5[4]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDoseAdministration RouteOutcomeReference
NSCLC XenograftNude Mice10 mg/kgNot SpecifiedInhibition of tumor growth[1][3]
MLL-AF9 AMLMurine Model1 mg/kgNot Specified100% survival

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in an NSCLC Xenograft Model

  • Compound Preparation: this compound was dissolved in PBS. The exact concentration for the 10 mg/kg dosage would depend on the injection volume and the average weight of the mice.

  • Animal Model: Nude mice with established NSCLC xenografts.

  • Administration: The publication reporting this study does not specify the administration route (e.g., intraperitoneal, intravenous, or oral).

  • Monitoring: Tumor dimensions were measured regularly, and tumor volumes were calculated. At the end of the study, tumor tissues were analyzed for inhibition of downstream signaling pathways such as Akt-mTOR and JNK activation.[1]

Visualizations

SKI349_Pathway cluster_inhibition This compound cluster_targets cluster_downstream cluster_outcome SKI349 This compound SphK1_2 SphK1/2 SKI349->SphK1_2 Microtubules Microtubule Polymerization SKI349->Microtubules JNK JNK Activation SKI349->JNK induces Oxidative_Stress Oxidative Injury SKI349->Oxidative_Stress induces S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) SphK1_2->S1P inhibition Ceramide Ceramide (Pro-Apoptotic) SphK1_2->Ceramide accumulation Mitotic_Arrest Mitotic Spindle Assembly Checkpoint Arrest Microtubules->Mitotic_Arrest disruption leads to AKT_mTOR AKT/mTOR Pathway (Pro-Proliferation) S1P->AKT_mTOR inhibition Apoptosis Apoptosis Ceramide->Apoptosis Invasion_Inhibition Inhibition of Invasion AKT_mTOR->Invasion_Inhibition CellCycle_Arrest Cell Cycle Arrest Mitotic_Arrest->CellCycle_Arrest JNK->Apoptosis Oxidative_Stress->Apoptosis experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_compound Dissolve this compound in PBS inject Administer to Nude Mice with NSCLC Xenografts prep_compound->inject measure_tumor Measure Tumor Volume Regularly inject->measure_tumor analyze_tissue Analyze Tumor Tissue (Western Blot for p-AKT, p-mTOR, etc.) measure_tumor->analyze_tissue

References

Validation & Comparative

A Comparative Guide to Sphingosine Kinase Inhibitors: SKI-349 vs. PF-543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent sphingosine kinase inhibitors, SKI-349 and PF-543. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction

Sphingosine kinases (SPHKs) are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This signaling axis is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation, making SPHKs attractive therapeutic targets for a range of diseases, notably cancer. This guide focuses on a comparative analysis of this compound, a dual SPHK1/2 and microtubule dynamics inhibitor, and PF-543, a highly potent and selective SPHK1 inhibitor.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the key quantitative data for this compound and PF-543, highlighting their distinct inhibitory profiles.

ParameterThis compoundPF-543
Target(s) Sphingosine Kinase 1 (SPHK1), Sphingosine Kinase 2 (SPHK2), Microtubule AssemblySphingosine Kinase 1 (SPHK1)
IC50 (SPHK1) Not explicitly reported, but described as having "log-fold enhancements" in SphK inhibition compared to SKI-178 (IC50 ~500 nM - 1 µM)2.0 nM[1][2]
IC50 (SPHK2) Not explicitly reported, but functions as a dual inhibitor>100-fold selectivity over SPHK1
Ki (SPHK1) Not Reported3.6 nM[1]
Mechanism of Action Dual inhibitor of SPHK1/2 and microtubule polymerizationReversible, sphingosine-competitive inhibitor of SPHK1[1][2]
Cellular Potency Cytotoxic IC50 of 22 nM in HL-60 cellsEffective inhibitor of S1P formation in whole blood (IC50 = 26.7 nM)[1]

Key Differentiators

This compound is characterized by its dual-targeting mechanism. As a derivative of SKI-178, it exhibits significantly enhanced potency in both SphK inhibition and overall cytotoxicity. Its ability to also disrupt microtubule dynamics presents a multi-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with targeting a single pathway.

PF-543 stands out for its exceptional potency and selectivity for SPHK1.[1][2] This high degree of selectivity makes it an invaluable tool for specifically dissecting the role of SPHK1 in various biological processes. Its mechanism as a sphingosine-competitive inhibitor is well-characterized.[1][2]

Signaling Pathways and Mechanisms of Action

The diagram below illustrates the sphingolipid signaling pathway and the points of intervention for this compound and PF-543.

G Sphingolipid Signaling Pathway and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sph Sphingosine SPHK1 SPHK1 Sph->SPHK1 SPHK2 SPHK2 Sph->SPHK2 S1P S1P SPHK1->S1P ATP to ADP SPHK2->S1P ATP to ADP AKT_mTOR AKT/mTOR Pathway S1P->AKT_mTOR Proliferation Cell Proliferation & Survival AKT_mTOR->Proliferation Microtubules Microtubules PF543 PF-543 PF543->SPHK1 Inhibits SKI349 This compound SKI349->SPHK1 Inhibits SKI349->SPHK2 Inhibits SKI349->Microtubules Disrupts

Caption: Sphingolipid pathway showing inhibition points.

Experimental Protocols

To aid in the design of future studies, a representative experimental protocol for a sphingosine kinase activity assay is provided below. This protocol is a composite based on commonly cited methodologies.

Sphingosine Kinase Activity Assay (Radiolabeled Method)

This protocol is adapted from methodologies utilizing [γ-³²P]ATP to measure kinase activity.

Materials:

  • Recombinant human SPHK1 or SPHK2

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM Na₃VO₄, 15 mM NaF, 0.5 mM 4-deoxypyridoxine)

  • ATP and MgCl₂ solution

  • Inhibitor compounds (this compound, PF-543) dissolved in DMSO

  • Reaction termination solution (e.g., 1N HCl)

  • Organic solvent for extraction (e.g., chloroform:methanol, 2:1)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and vials

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase assay buffer, sphingosine, and the inhibitor at various concentrations.

  • Add the recombinant SPHK enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding the reaction termination solution.

  • Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate and develop the chromatogram to separate S1P from unreacted sphingosine.

  • Visualize the radiolabeled S1P spots (e.g., by autoradiography).

  • Scrape the S1P spots into scintillation vials and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing sphingosine kinase inhibitors.

G Experimental Workflow for SPHK Inhibitor Characterization A Primary Screening: In vitro Kinase Assay (e.g., Radiolabeled, Luminescence, or Fluorescence-based) B Determine IC50 and Ki values A->B C Selectivity Profiling: Test against SPHK2 and other kinases B->C D Cell-based Assays: Measure cellular S1P levels C->D E Functional Assays: - Proliferation (MTT, BrdU) - Migration (Transwell) - Apoptosis (Caspase activity, Annexin V) D->E F Downstream Signaling Analysis: Western blot for p-AKT, p-mTOR, etc. E->F G In vivo Efficacy Studies: Animal models (e.g., xenografts) F->G

Caption: Workflow for SPHK inhibitor evaluation.

Conclusion

Both this compound and PF-543 are potent sphingosine kinase inhibitors with distinct profiles that make them suitable for different research applications. PF-543, with its high potency and selectivity for SPHK1, is an excellent tool for focused studies on the role of this specific isoform. In contrast, this compound's dual-targeting of SPHK1/2 and microtubule dynamics offers a broader, potentially more therapeutically robust mechanism for applications such as cancer research, where multi-pathway inhibition can be advantageous. The choice between these inhibitors will ultimately depend on the specific experimental goals and the biological system under investigation.

References

A Comparative Analysis of SKI-349 and Conventional Microtubule Targeting Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dual-action inhibitor SKI-349 against established microtubule targeting agents (MTAs). This analysis is supported by experimental data on their mechanisms of action and cytotoxic effects, supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding of their therapeutic potential.

This compound is an innovative small molecule inhibitor with a unique dual mechanism of action, targeting both sphingosine kinase 1/2 (SphK1/2) and microtubule polymerization. This dual activity presents a promising strategy in cancer therapy by simultaneously disrupting critical signaling pathways and essential cytoskeletal dynamics. This guide contrasts this compound with conventional MTAs, including paclitaxel, vincristine, and colchicine, which are staples in various chemotherapy regimens.

Performance Comparison: Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines, demonstrating potent growth-inhibitory effects. A direct comparison with its predecessor, SKI-178, and the well-known MTA vincristine in the HL-60 human leukemia cell line reveals the enhanced potency of this compound. While direct head-to-head studies with a broader range of MTAs are limited, an indirect comparison of IC50 values across similar cancer cell lines provides valuable insights into its relative efficacy.

AgentCell LineIC50 (Cytotoxicity)Reference
This compound HL-60~100 nM[1]
SKI-178 HL-60~500 nM[1]
Vincristine HL-60Not explicitly stated, but this compound is shown to be effective in vincristine-resistant HL-60 cells[1]
This compound Huh7 (Liver Cancer)Effective at 1-8 µM[2][3][4]
This compound Hep3B (Liver Cancer)Effective at 1-8 µM[2][3][4]
Paclitaxel Huh-7 (Liver Cancer)8.4 nM[5]
Paclitaxel Hep3B (Liver Cancer)3.7 nM[5]
Colchicine HepG2 (Liver Cancer)IC50 between 10-50 µM[6]

Note: The IC50 values for paclitaxel and colchicine are from separate studies and may not be directly comparable to this compound due to different experimental conditions.

Mechanism of Action: A Dual-Pronged Attack

This compound distinguishes itself from traditional MTAs by its ability to inhibit SphK1/2 in addition to disrupting microtubule dynamics. Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, producing sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation, survival, and migration. By inhibiting SphK1/2, this compound can disrupt these pro-survival signals.

Simultaneously, this compound acts as a microtubule destabilizing agent by binding to the colchicine site on tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.

SKI349_Mechanism cluster_sphingolipid Sphingolipid Pathway cluster_microtubule Microtubule Dynamics cluster_effects Cellular Effects Sphingosine Sphingosine SphK SphK1/2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation & Survival S1P->Proliferation SphK->S1P Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellCycle Cell Cycle Arrest (G2/M) Microtubule->Tubulin Depolymerization SKI349 This compound SKI349->SphK SKI349->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Proliferation->Apoptosis CellCycle->Apoptosis

Dual mechanism of this compound action.

In contrast, conventional MTAs primarily exert their effects through one of two mechanisms: stabilization or destabilization of microtubules.

MTA_Mechanisms cluster_stabilizers Microtubule Stabilizers cluster_destabilizers Microtubule Destabilizers Paclitaxel Paclitaxel (Taxanes) Stabilization Inhibition of Depolymerization Paclitaxel->Stabilization Microtubule Microtubule Dynamics Stabilization->Microtubule Vincristine Vincristine (Vinca Alkaloids) Destabilization Inhibition of Polymerization Vincristine->Destabilization Colchicine Colchicine Colchicine->Destabilization Destabilization->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M) Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

General mechanisms of microtubule targeting agents.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

MTT_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of agent seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT reagent to each well incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours (formazan formation) add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 values measure_absorbance->analyze_data end End analyze_data->end

Workflow for a typical MTT cytotoxicity assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound, paclitaxel, etc.)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of compounds on the polymerization of purified tubulin in real-time.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • Test compounds

  • Black 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP and the fluorescent reporter.[10][11]

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.[10]

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at 37°C for a set period (e.g., 60 minutes), taking readings every minute.[10]

  • Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization and the maximum polymer mass can be determined and compared between treated and untreated samples.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells to observe the effects of MTAs.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the desired compounds for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix them with the chosen fixative.[12][13]

  • Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells to allow antibody entry.[12]

  • Blocking: Block non-specific antibody binding sites with blocking solution for 1 hour.[12]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[7][14][15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[7][14][15]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells.

References

Comparative Guide to Control Experiments for SKI-349 Microtubule Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKI-349 with standard control compounds used in microtubule disruption studies. This compound is a novel dual-targeted inhibitor, affecting both sphingosine kinase (SphK) and microtubule polymerization.[1] This dual action offers a unique mechanism for inducing cancer cell death, making the selection of appropriate experimental controls crucial for accurate interpretation of its effects.

Introduction to this compound and Control Compounds

This compound distinguishes itself by not only disrupting microtubule dynamics but also by inhibiting SphK1 and SphK2. This inhibition leads to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic sphingolipid ceramide.[2][3] This dual mechanism suggests that its cytotoxic effects may be more potent and complex than traditional microtubule targeting agents.

For robust microtubule disruption studies, it is essential to compare this compound against well-characterized agents with distinct mechanisms of action:

  • Paclitaxel (Taxol): A microtubule-stabilizing agent that promotes the assembly of tubulin into hyper-stable microtubules, leading to mitotic arrest and apoptosis.

  • Vincristine: A vinca alkaloid that destabilizes microtubules by binding to tubulin and preventing their polymerization, which also results in mitotic arrest and cell death.

  • Colchicine: A classic anti-mitotic agent that inhibits microtubule polymerization by binding to tubulin. Due to its toxicity, it is less commonly used as a cancer therapeutic but serves as a valuable tool in research.

Quantitative Comparison of Microtubule Inhibitors

The following tables summarize the comparative efficacy of this compound and standard microtubule inhibitors. Data is compiled from various studies to provide a quantitative overview of their effects on tubulin polymerization and cell viability.

Table 1: Inhibition of Tubulin Polymerization

CompoundConcentrationPercent Inhibition/StabilizationCell Line/SystemReference
This compound 500 nMDisrupts microtubule networkMOLM-13[2]
Vincristine 200 nMDisrupts microtubule networkMOLM-13[2]
Paclitaxel 100 nMStabilizes microtubule networkMOLM-13[2]
Colchicine ~1 µM (IC50)50% inhibitionIn vitro (40 µM tubulin)[4]
Nocodazole ~5 µM (IC50)50% inhibitionIn vitro (40 µM tubulin)[4]

Table 2: Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (nM)Reference
This compound Huh7~4 µM (estimated from viability data)[5][6]
This compound Hep3B~4 µM (estimated from viability data)[5][6]
Vinblastine HeLaNot explicitly stated, but potent[4]
Combretastatin-A4 HeLa4.50 ± 0.76[4]
Nocodazole HeLa350.00 ± 76.38[4]
Colchicine HeLa786.67 ± 81.72[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound Dual Inhibition

SKI349_Pathway cluster_ski Sphingosine Kinase Inhibition cluster_mt Microtubule Disruption SKI349 This compound SphK Sphingosine Kinase (SphK1/2) SKI349->SphK Inhibits S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK->S1P Phosphorylates Sphingosine Sphingosine Sphingosine->SphK Ceramide Ceramide (Pro-apoptotic) Sphingosine->Ceramide Apoptosis Apoptosis S1P->Apoptosis Inhibits Ceramide->Apoptosis Induces Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption leads to MitoticArrest->Apoptosis Induces SKI349_mt This compound SKI349_mt->Tubulin Inhibits Polymerization

Caption: Dual mechanism of this compound leading to apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start: Prepare Reagents prepare_tubulin Reconstitute purified tubulin in G-PEM buffer on ice start->prepare_tubulin prepare_compounds Prepare serial dilutions of This compound and control compounds start->prepare_compounds warm_plate Pre-warm 96-well plate to 37°C start->warm_plate add_reagents Add tubulin and compounds to pre-warmed plate prepare_tubulin->add_reagents prepare_compounds->add_reagents warm_plate->add_reagents measure Measure absorbance at 340 nm every 60 seconds for 1 hour at 37°C add_reagents->measure analyze Analyze data: Plot absorbance vs. time measure->analyze end End: Determine effect on tubulin polymerization kinetics analyze->end

Caption: Workflow for in vitro tubulin polymerization assay.

Experimental Workflow: Immunofluorescence Microscopy

Immunofluorescence_Workflow start Start: Cell Culture seed_cells Seed cells on coverslips in a multi-well plate start->seed_cells treat_cells Treat cells with this compound and control compounds seed_cells->treat_cells fix_cells Fix cells with ice-cold methanol or paraformaldehyde treat_cells->fix_cells permeabilize Permeabilize cells with Triton X-100 fix_cells->permeabilize block Block with 3% BSA in PBS permeabilize->block primary_ab Incubate with primary antibody (e.g., anti-α-tubulin) block->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with fluorescently-labeled secondary antibody and DAPI wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 mount Mount coverslips on slides wash2->mount image Image with confocal microscope mount->image end End: Analyze microtubule morphology image->end

Caption: Workflow for microtubule immunofluorescence.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow start Start: Cell Treatment treat_cells Treat cells with this compound and control compounds for 24h start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells stain_cells Stain cells with Propidium Iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze DNA content histograms to determine cell cycle distribution acquire_data->analyze_data end End: Quantify cells in G1, S, and G2/M phases analyze_data->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Workflow start Start: Induce Apoptosis treat_cells Treat cells with this compound and control compounds start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells resuspend Resuspend cells in 1X Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at room temperature in the dark stain->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data analyze_data Analyze dot plots to quantify viable, apoptotic, and necrotic cells acquire_data->analyze_data end End: Determine percentage of apoptotic cells analyze_data->end

Caption: Workflow for apoptosis detection with Annexin V/PI.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound and control compounds (Paclitaxel, Vincristine, Colchicine)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice. Keep on ice for immediate use.

  • Prepare serial dilutions of this compound and control compounds in G-PEM buffer.

  • Pre-warm the 96-well plate to 37°C in the microplate reader.

  • In the pre-warmed plate, add the test compounds to the designated wells.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately begin measuring the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[3][7]

  • Plot the absorbance values against time to generate polymerization curves. Analyze the initial rate of polymerization (Vmax) and the maximum polymer mass.

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the microtubule network within cells to assess the effects of compound treatment.

Materials:

  • Cells grown on glass coverslips

  • This compound and control compounds

  • Phosphate-buffered saline (PBS)

  • Fixative: Ice-cold methanol or 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-labeled goat anti-mouse IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and control compounds for the desired time (e.g., 18-24 hours).

  • Gently wash the cells twice with warm PBS.

  • Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells in suspension

  • This compound and control compounds

  • PBS

  • Fixation solution: Ice-cold 70% ethanol

  • Staining solution: Propidium Iodide (PI) and RNase A in PBS

Procedure:

  • Seed cells in culture plates and treat with this compound and control compounds for a specified duration (e.g., 24 hours).

  • Harvest the cells (including any floating cells) and wash them once with cold PBS.

  • Resuspend the cell pellet in a small volume of cold PBS.

  • While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

  • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells in suspension

  • This compound and control compounds

  • PBS

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

Procedure:

  • Induce apoptosis by treating cells with this compound and control compounds for the desired time.

  • Harvest the cells (including the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

References

Cross-Validation of SKI-349 Activity: A Comparative Guide to Assay Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various assay platforms for the cross-validation of SKI-349 activity. This compound is a potent dual inhibitor, targeting both sphingosine kinase 1 and 2 (SphK1/2) and microtubule polymerization.[1][2] This dual mechanism of action necessitates a multi-faceted approach to accurately characterize its bioactivity. This document outlines the experimental data from various studies, details the methodologies of key experiments, and presents signaling pathways and experimental workflows through clear visualizations.

Unveiling the Dual Action of this compound

This compound exerts its anti-cancer effects through two distinct mechanisms:

  • Inhibition of Sphingosine Kinases (SphK1/2): this compound blocks the activity of SphK1 and SphK2, enzymes that catalyze the formation of sphingosine-1-phosphate (S1P).[3] S1P is a critical signaling lipid that promotes cell survival, proliferation, and migration. By inhibiting these kinases, this compound disrupts the pro-survival AKT/mTOR signaling pathway.[4][5][6]

  • Disruption of Microtubule Polymerization: Similar to other microtubule-targeting agents, this compound interferes with the dynamics of microtubule assembly and disassembly. This disruption leads to mitotic arrest and ultimately, apoptosis.[2][7]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated across various platforms, yielding quantitative data that underscores its efficacy. The following tables summarize key findings from different studies.

Table 1: Inhibition of Sphingosine Kinase Activity

Assay TypeTargetCell Line/SystemIC50/KiReference
Radiometric AssaySphK1Recombinant Human1.3 µM (Ki)[8]
Luminescence-based AssaySphK1/2Huh7 and Hep3B cellsDose-dependent decrease[4][5]

Table 2: Cellular Effects of this compound

Assay TypeEffect MeasuredCell LineIC50/ConcentrationReference
MTT AssayCytotoxicityHL-60Not specified[1]
Cell Viability AssayReduction in viabilityHuh7 and Hep3B1-8 µM (dose-dependent)[3][5]
EdU Staining AssayInhibition of proliferationHuh7 and Hep3B2-8 µM (dose-dependent)[5]
Transwell AssayInhibition of invasionHuh7 and Hep3B1-8 µM (dose-dependent)[5]
Apoptosis Assay (AV/PI staining)Induction of apoptosisHuh7 and Hep3B2-8 µM (dose-dependent)[5]
Tubulin Polymerization AssayInhibition of microtubule formationBovine brain tubulinComparable to known inhibitors[9]

Experimental Protocols: A Closer Look

Accurate and reproducible data are the cornerstones of drug discovery. Below are detailed methodologies for key experiments used to characterize this compound's activity.

Sphingosine Kinase Activity Assays

1. Radiometric Assay (Traditional Method)

This assay directly measures the enzymatic activity of SphK by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into sphingosine to produce [³²P]S1P.

  • Principle: Cell lysates or purified enzymes are incubated with sphingosine and [γ-³²P]ATP in the presence or absence of the inhibitor (this compound).

  • Procedure:

    • The reaction is initiated by adding [γ-³²P]ATP to a mixture containing the kinase source, sphingosine, and the inhibitor.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., chloroform/methanol).

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled S1P is quantified using autoradiography or a scintillation counter.[7]

  • Advantages: High sensitivity and direct measurement of enzymatic activity.

  • Disadvantages: Requires handling of radioactive materials, is labor-intensive, and can be semi-quantitative.[5]

2. Luminescence-Based Kinase Assay

This high-throughput method measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Principle: Sphingosine kinase consumes ATP to phosphorylate sphingosine. The remaining ATP is detected using a luciferase/luciferin system, which produces a luminescent signal.

  • Procedure:

    • Prepare a reaction mixture containing the sphingosine kinase, sphingosine, and varying concentrations of this compound.

    • Initiate the reaction by adding ATP and incubate at room temperature.

    • After the desired incubation time, add an ATP detection reagent (containing luciferase and luciferin).

    • Measure the luminescence using a plate reader.[4]

  • Advantages: High-throughput, non-radioactive, and provides quantitative data.

  • Disadvantages: Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase.

Microtubule Polymerization Assays

1. Turbidity Assay

This is a simple, bulk measurement of microtubule assembly.

  • Principle: The polymerization of tubulin into microtubules causes the solution to become more turbid, which can be measured by an increase in optical density (absorbance) at 340 nm.[10][11]

  • Procedure:

    • Reconstituted tubulin is incubated with GTP in a temperature-controlled spectrophotometer.

    • The absorbance at 340 nm is monitored over time in the presence and absence of this compound.[9]

  • Advantages: Simple, high-throughput, and provides real-time kinetics of polymerization.

  • Disadvantages: Bulk measurement that does not provide information on individual microtubule dynamics.[10]

2. Cell-Based Immunofluorescence Imaging

This method visualizes the effect of the inhibitor on the microtubule network within intact cells.

  • Principle: Cells are treated with the inhibitor, fixed, and then stained with fluorescently labeled antibodies that specifically bind to tubulin. The structure of the microtubule network is then visualized using fluorescence microscopy.

  • Procedure:

    • Culture cells on coverslips and treat with this compound at various concentrations.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells and incubate with a primary antibody against α-tubulin or β-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides and visualize the microtubule network using a confocal or fluorescence microscope.[9]

  • Advantages: Provides direct visualization of the inhibitor's effect in a cellular context.

  • Disadvantages: Lower throughput and provides qualitative or semi-quantitative data.

Visualizing the Molecular Landscape

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

SKI349_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sph Sphingosine SphK1_2 SphK1/2 Sph->SphK1_2 Substrate S1P_out S1P S1PR S1P Receptor S1P_out->S1PR AKT AKT S1PR->AKT Activates S1P_in S1P SphK1_2->S1P_in Catalyzes SKI349 This compound SKI349->SphK1_2 Inhibits S1P_in->S1P_out pAKT p-AKT AKT->pAKT mTOR mTOR pmTOR p-mTOR mTOR->pmTOR pAKT->mTOR Activates Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes

Caption: this compound inhibits SphK1/2, blocking the pro-survival AKT/mTOR pathway.

CrossValidation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzymatic Enzymatic Assays (Radiometric, Luminescence) Data Comparative Data Analysis (IC50, EC50) Enzymatic->Data Polymerization Tubulin Polymerization (Turbidity) Polymerization->Data Viability Cell Viability/Proliferation (MTT, EdU) Viability->Data Signaling Pathway Analysis (Western Blot for p-AKT/p-mTOR) Signaling->Data Imaging Microtubule Imaging (Immunofluorescence) Imaging->Data Compound This compound Compound->Enzymatic Compound->Polymerization Compound->Viability Compound->Signaling Compound->Imaging Conclusion Confirmation of Dual-Target Activity Data->Conclusion

Caption: A workflow for cross-validating this compound's dual activity.

Conclusion

The comprehensive characterization of a dual-targeted inhibitor like this compound requires the integration of data from multiple assay platforms. Biochemical assays, such as radiometric and luminescence-based methods, are essential for quantifying direct enzymatic inhibition of SphK1/2 and the effect on microtubule polymerization. These should be complemented by cell-based assays that confirm the inhibitor's activity in a more physiologically relevant context, including its impact on cell viability, signaling pathways, and the cellular microtubule network. By cross-validating results from these diverse platforms, researchers can build a robust and reliable profile of this compound's mechanism of action and therapeutic potential.

References

Unveiling the Dual-Threat: Experimental Confirmation of SKI-349's Two-Pronged Attack on Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental data demonstrates that SKI-349, a novel small molecule inhibitor, effectively combats cancer through a dual-action mechanism: the simultaneous inhibition of sphingosine kinases (SphK1/2) and the disruption of microtubule polymerization. This guide provides a detailed comparison of this compound's performance with its predecessors and other inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

This compound has emerged as a potent anti-cancer agent, exhibiting significantly enhanced efficacy compared to its analog, SKI-178.[1] Its unique ability to target two distinct and critical cellular processes offers a synergistic approach to inducing cancer cell death, particularly in hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][2][3]

Performance Benchmarks: A Quantitative Comparison

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its superiority in both SphK inhibition and cytotoxic potency.

CompoundTarget(s)IC50 (SphK1)IC50 (SphK2)Cell Viability (HCC)Reference
This compound SphK1/2, Microtubules ~58 nM ~45 µM (SKI-II) Significant decrease at 1-8 µM [3][4]
SKI-178SphK1/2, MicrotubulesLog-fold lower than this compoundLog-fold lower than this compoundLess potent than this compound[1]
SorafenibMulti-kinase inhibitorN/AN/ASynergistic effect with this compound[3][5]
SKI-IISphK1/278 µM45 µMN/A[4]

Note: Specific IC50 values for this compound's effect on microtubule polymerization were not explicitly found in the provided search results, but its activity is described as a "microtubule disrupting agent (MDA)". The IC50 for this compound on SphK1 is from a similar compound, SK1-IN-1, as a reference point for potent SphK1 inhibition. SKI-II data is provided for comparison of another dual SphK1/2 inhibitor.

Deciphering the Dual-Action Mechanism

The power of this compound lies in its ability to simultaneously attack two fundamental pillars of cancer cell survival and proliferation.

cluster_0 This compound Dual Action cluster_1 Sphingolipid Pathway Inhibition cluster_2 Microtubule Disruption SKI349 This compound SphK1_2 SphK1 / SphK2 SKI349->SphK1_2 inhibits Microtubules Microtubule Polymerization SKI349->Microtubules disrupts S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK1_2->S1P phosphorylates Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival promotes Ceramide Ceramide (Pro-apoptotic) Apoptosis Apoptosis Ceramide->Apoptosis induces Mitotic_Arrest Mitotic Spindle Assembly Checkpoint Arrest Microtubules->Mitotic_Arrest disruption leads to Mitotic_Arrest->Apoptosis triggers

Figure 1: Dual-action mechanism of this compound.

As illustrated in Figure 1, this compound's first mode of action is the inhibition of sphingosine kinases 1 and 2 (SphK1/2). These enzymes are crucial for the production of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation. By blocking SphK1/2, this compound decreases S1P levels and simultaneously increases the concentration of its precursor, ceramide, which is a pro-apoptotic lipid.[2] This shift in the S1P/ceramide rheostat pushes the cell towards programmed cell death.

Concurrently, this compound acts as a microtubule disrupting agent (MDA).[1] This disruption interferes with the formation of the mitotic spindle, a critical structure for cell division. The cell's inability to properly assemble the mitotic spindle activates the mitotic spindle assembly checkpoint, leading to cell cycle arrest and ultimately, apoptosis.[1] The synergistic effect of these two independent but complementary actions results in a potent anti-cancer effect.[1]

Downstream Signaling Consequences

Experimental evidence shows that the dual-action mechanism of this compound leads to the inactivation of key pro-survival signaling pathways. In hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of AKT and mTOR, two central nodes in a major cancer-promoting pathway.[2][3][5] Furthermore, this compound treatment has been shown to activate JNK, a kinase involved in stress-induced apoptosis, and to decrease the expression of BRD4 and its downstream targets like Myc and cyclin D1, which are critical for cancer cell proliferation.[2]

Experimental Protocols for Mechanism Validation

To aid researchers in validating the dual-action mechanism of this compound and similar compounds, the following are detailed protocols for key experiments.

cluster_0 Experimental Workflow A In Vitro Kinase Assay C Cell Viability Assay (e.g., MTT, EdU) A->C B Microtubule Polymerization Assay B->C D Apoptosis Assay (e.g., Annexin V) C->D E Western Blot Analysis (p-AKT, p-mTOR, etc.) C->E F In Vivo Xenograft Studies D->F E->F

Figure 2: Experimental workflow for confirming the dual-action mechanism.

Sphingosine Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against SphK1 and SphK2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human SphK1 and SphK2 enzymes are used. The substrate, sphingosine, is typically prepared in a buffer containing Triton X-100 and BSA.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the respective kinase, sphingosine, and [γ-³²P]ATP.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Separation: The reaction is stopped by the addition of a chloroform/methanol mixture. The lipids are extracted, and the phosphorylated product (S1P) is separated from unreacted ATP by thin-layer chromatography (TLC).

  • Quantification: The amount of ³²P-labeled S1P is quantified using a phosphorimager. The IC50 value is calculated from the dose-response curve.

Microtubule Polymerization Assay

Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

Methodology:

  • Tubulin Preparation: Purified bovine or porcine brain tubulin is used.

  • Assay Conditions: The assay is performed in a polymerization buffer (e.g., G-PEM buffer) containing GTP.

  • Inhibitor Addition: this compound is added at various concentrations. A known microtubule inhibitor (e.g., colchicine) and a vehicle control are used as positive and negative controls, respectively.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves.

Cell Viability and Proliferation Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., Huh7, Hep3B for HCC; A549 for NSCLC) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment (MTT Assay):

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm.

  • Proliferation Assessment (EdU Assay):

    • Cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.

    • EdU incorporated into newly synthesized DNA is detected by a fluorescent azide through a click chemistry reaction.

    • The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound as described for the viability assays.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on key signaling proteins.

Methodology:

  • Cell Lysis: After treatment with this compound, cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, cleaved caspase-3).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Conclusion

The experimental evidence strongly supports the dual-action mechanism of this compound as a potent anti-cancer agent. Its ability to simultaneously inhibit the pro-survival SphK/S1P pathway and disrupt the essential process of microtubule polymerization provides a powerful, synergistic approach to inducing cancer cell death. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other dual-action inhibitors. The enhanced potency of this compound compared to its predecessors and its synergistic effects with existing therapies like sorafenib highlight its promise as a valuable candidate for further preclinical and clinical development in the fight against a range of cancers.[1][3]

References

Safety Operating Guide

Proper Disposal Procedures for SKI-349: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SKI-349, a dual-targeted inhibitor of sphingosine kinase 1/2 (SPHK1/2) and microtubule assembly, understanding the proper disposal procedures is essential for maintaining a safe and compliant laboratory environment. According to the Safety Data Sheet (SDS) provided by ChemScene, this compound (CAS No. 727686-80-8) is classified as not a hazardous substance or mixture.[1] This classification simplifies the disposal process compared to hazardous materials, but adherence to institutional and local regulations remains paramount.

Summary of Disposal Guidelines

As a non-hazardous substance, the disposal of this compound and its empty containers should follow the general guidelines for non-hazardous chemical waste established by your institution's Environmental Health and Safety (EHS) department and local regulatory agencies. The primary directive from the manufacturer's SDS is to "Dispose of contaminated material according to Section 13" of the SDS.[1] While the full text of Section 13 is not publicly available, the non-hazardous classification provides a clear framework for appropriate disposal methods.

Waste TypeDisposal Recommendation
Unused or Surplus this compound Treat as non-hazardous chemical waste. Dispose of through your institution's official chemical waste program. Do not dispose of down the drain or in regular trash unless explicitly permitted by your EHS department.
Empty this compound Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once thoroughly cleaned and dried, the empty container can typically be disposed of in the regular trash after defacing the label. Consult your institution's specific guidelines for empty container disposal.
Contaminated Materials (e.g., PPE, absorbent pads) Dispose of as non-hazardous solid waste. If grossly contaminated, consult your EHS department for specific guidance.
Solutions of this compound Collect in a designated, properly labeled waste container. Dispose of through your institution's chemical waste program.

Experimental Protocols

The Safety Data Sheet for this compound does not contain specific experimental protocols for its disposal. The procedures outlined are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting. It is the responsibility of the user to develop and validate specific disposal protocols in accordance with their institutional and local guidelines.

Disposal Workflow

The following diagram illustrates a general decision-making workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for this compound start->consult_sds is_hazardous Is the waste mixed with a hazardous substance? hazardous_waste Treat as HAZARDOUS WASTE. Follow institutional hazardous waste procedures. is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as NON-HAZARDOUS WASTE is_hazardous->non_hazardous_waste No sds_class SDS confirms this compound is 'Not a hazardous substance or mixture' consult_sds->sds_class sds_class->is_hazardous end End: Waste Disposed hazardous_waste->end consult_ehs Consult Institutional & Local EHS Regulations non_hazardous_waste->consult_ehs dispose_solid Dispose of solid waste, including empty, triple-rinsed containers, per EHS guidelines. consult_ehs->dispose_solid Solid Waste dispose_liquid Dispose of liquid waste through institutional chemical waste program. consult_ehs->dispose_liquid Liquid Waste dispose_solid->end dispose_liquid->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the most recent Safety Data Sheet for this compound and adhere to all applicable federal, state, and local regulations, as well as your institution's specific policies and procedures for chemical waste disposal.

References

Personal protective equipment for handling SKI-349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Use of SKI-349.

This document provides critical safety protocols, operational plans, and disposal guidelines for the dual-targeted inhibitor, this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

As a potent research compound, this compound requires careful handling to minimize exposure risk. The following Personal Protective Equipment (PPE) is mandatory when working with this compound in solid or solution form.

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesDouble-gloving is recommended. Ensure gloves are regularly inspected for tears or contamination.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

AspectProcedure
Receiving and Unpacking Inspect packaging for any signs of damage upon receipt. Wear appropriate PPE during unpacking.
Preparation of Stock Solutions Solutions should be prepared in a chemical fume hood. This compound is soluble in DMSO.[1]
Short-Term Storage (Days to Weeks) Store the solid compound in a dry, dark environment at 0-4°C.[1] Stock solutions can also be stored at 0-4°C for short-term use.[1]
Long-Term Storage (Months to Years) For long-term stability, store the solid compound at -20°C.[1] Aliquoted stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for proper disposal. Clean the spill area thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability using a CCK-8 assay.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-8 µM) and a vehicle control (DMSO).[4][5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[3]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Western Blot Analysis

This protocol outlines the steps to analyze protein expression changes induced by this compound.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.[4][5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]

Signaling Pathway

SKI349_Pathway SKI349 This compound SPHK1_2 SPHK1/2 SKI349->SPHK1_2 inhibition Microtubules Microtubule Assembly SKI349->Microtubules inhibition Apoptosis Apoptosis SKI349->Apoptosis induction S1P S1P SPHK1_2->S1P activation Cell_Viability Cell Viability Microtubules->Cell_Viability promotion AKT AKT S1P->AKT activation mTOR mTOR AKT->mTOR activation mTOR->Cell_Viability promotion Invasion Invasion mTOR->Invasion promotion

Caption: this compound signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SKI-349
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SKI-349

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.